4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Description
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Properties
IUPAC Name |
(4aR,6S,7S,8R,8aR)-6,8-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-17-13-11(16)15(18-2)20-10-8-19-14(21-12(10)13)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3/t10-,11+,12-,13-,14?,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVHILKGUDBTH-UISBESDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside
Foreword: The Rationale for Selectively Protected Mannopyranosides
In the landscape of modern drug discovery and glycobiology, selectively protected monosaccharides are indispensable chiral building blocks. The mannose scaffold, in particular, is a cornerstone in the synthesis of oligosaccharides, glycoconjugates, and various natural products with significant biological activity. The strategic installation of protecting groups is not merely a synthetic necessity to prevent unwanted side reactions; it is a critical design element that dictates the stereochemical outcome of glycosylation reactions and controls the regioselectivity of subsequent chemical transformations.
This guide focuses on 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside , a derivative where the C4 and C6 hydroxyls are constrained within a benzylidene acetal, and the C1 (anomeric) and C3 hydroxyls are protected as methyl ethers. This specific protection scheme renders the C2 hydroxyl as the sole remaining nucleophilic site, making this molecule a valuable intermediate for targeted chemical modifications at this position. Understanding the physical properties of this compound is paramount for its effective use in multi-step synthetic campaigns, enabling researchers to predict its behavior, design appropriate reaction conditions, and ensure the purity and integrity of their synthetic intermediates.
This document provides a comprehensive overview of the known and predicted physical properties of the title compound, grounded in the established characteristics of its precursors and related analogues. We will delve into the experimental rationale for its synthesis and characterization, offering insights that bridge theoretical knowledge with practical laboratory application.
Molecular Structure and Stereochemistry
The fundamental structure of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside is built upon the α-D-mannopyranoside core. The defining features that dictate its physical and chemical properties are:
-
The α-Anomeric Configuration: The methoxy group at C1 is in an axial orientation relative to the pyranose ring. This stereochemistry is crucial for the molecule's overall shape and its reactivity in glycosylation reactions.
-
The 4,6-O-Benzylidene Acetal: This bulky protecting group locks the C5-C6 bond in a fixed conformation and imparts significant rigidity to the pyranose ring, holding it in a stable ⁴C₁ chair conformation. The phenyl group typically occupies an equatorial position.
-
The 1,3-Di-O-methyl Ethers: The presence of methyl ethers at the anomeric (C1) and C3 positions significantly alters the polarity and hydrogen bonding capacity of the molecule compared to its hydroxylated precursors.
The interplay of these structural elements results in a molecule with a well-defined three-dimensional architecture, which is essential for its role as a chiral scaffold.
Figure 1: 2D representation of the chair conformation of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside.
Physicochemical Properties
Direct experimental data for 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside is not extensively reported in peer-reviewed literature. However, we can reliably infer its properties based on its structure and the well-documented data of its immediate precursor, methyl 4,6-O-benzylidene-α-D-mannopyranoside .
| Property | Precursor: Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Target: 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₄H₁₈O₆ | C₁₆H₂₂O₆ | Addition of two methylene (-CH₂-) groups. |
| Molecular Weight | 282.29 g/mol | 310.34 g/mol | Calculated based on the molecular formula. |
| Appearance | White Crystalline Solid[1] | White to off-white solid | Methylation is unlikely to introduce color. The product may be more challenging to crystallize than the diol precursor. |
| Melting Point | 144-145 °C[1] | Lower than precursor, likely in the range of 120-140 °C | The replacement of hydroxyl groups (capable of strong intermolecular hydrogen bonding) with methyl ethers typically leads to a decrease in melting point. |
| Solubility | Soluble in DMSO, EtOAc, MeOH[1] | Soluble in a wider range of organic solvents including CH₂Cl₂, CHCl₃, THF, and EtOAc. Decreased solubility in polar protic solvents like MeOH and H₂O. | The decrease in polarity and loss of hydrogen-donating ability enhances solubility in non-polar organic solvents. |
| Optical Rotation | Data not readily available for the manno- isomer. The corresponding gluco- isomer is . | Expected to be a positive value, but the magnitude may change upon methylation. | The specific rotation is an intrinsic property of the chiral molecule. While methylation at C3 will alter the electronic environment and could change the value, the overall sign is expected to remain the same. |
Synthesis and Characterization: An Experimental Perspective
The synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside is logically approached via a two-step process starting from the commercially available methyl α-D-mannopyranoside.
Figure 2: Proposed synthetic workflow for 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside.
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside (Precursor)
The regioselective protection of the C4 and C6 hydroxyls is a standard procedure in carbohydrate chemistry.[2] The formation of the six-membered benzylidene acetal is thermodynamically favored over the formation of five- or seven-membered ring acetals involving other hydroxyl pairs.
Protocol:
-
Reagent Preparation: Dissolve methyl α-D-mannopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Initiation: Add benzaldehyde dimethyl acetal (1.2-1.5 eq) and a catalytic amount of camphorsulfonic acid (CSA, ~0.1 eq).
-
Reaction Conditions: Heat the mixture under reduced pressure (e.g., using a rotary evaporator with a water aspirator) at 50-60 °C. The reduced pressure helps to remove the methanol byproduct, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), typically using a solvent system like ethyl acetate/hexane (e.g., 1:1).
-
Work-up: Once the starting material is consumed, cool the reaction mixture and neutralize the acid catalyst with a few drops of triethylamine. Remove the DMF under high vacuum.
-
Purification: The crude product can be purified by recrystallization from a solvent system such as ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (Target Compound)
With the C4 and C6 positions protected, the remaining free hydroxyls at C2 and C3 can be methylated. The anomeric methoxy group is already in place. The methylation of the C3 hydroxyl is the key transformation in this step. A standard and robust method for this is the Williamson ether synthesis.
Protocol:
-
Setup: To a solution of methyl 4,6-O-benzylidene-α-D-mannopyranoside (1.0 eq) in anhydrous DMF, cooled in an ice bath (0 °C), add sodium hydride (NaH, ~2.5 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Expertise Note: The use of NaH, a strong base, is crucial to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxides. Adding it at 0 °C controls the initial exothermic reaction and hydrogen gas evolution.
-
-
Activation: Stir the suspension at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Alkylation: Add methyl iodide (MeI, >2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Expertise Note: Methyl iodide is a highly effective methylating agent in this Sɴ2 reaction. An excess is used to ensure complete methylation of both available hydroxyl groups (in this case, primarily the C3-OH, as C1 is already methylated).
-
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to consume any unreacted NaH.
-
Work-up: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product should be purified by silica gel column chromatography to separate the desired product from any partially methylated byproducts and other impurities.
Spectroscopic Characterization (Predicted)
The structural confirmation of the final product relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental spectra are not available, we can predict the key features based on the structural changes from the precursor.
¹H NMR Spectroscopy:
-
Appearance of a New Methoxy Signal: A new singlet integrating to 3 protons would appear, likely in the range of 3.4-3.6 ppm, corresponding to the newly installed C3-OCH₃ group. The existing anomeric C1-OCH₃ signal would also be present (typically around 3.3-3.4 ppm).
-
Shift of H3 Proton: The proton at C3 (H3) would experience a downfield shift upon conversion of the hydroxyl group to a methyl ether.
-
Disappearance of the OH Proton Signal: The broad singlet corresponding to the C3-OH proton would be absent in the spectrum of the product.
-
Benzylidene Protons: The characteristic signals for the benzylidene acetal proton (a singlet around 5.5 ppm) and the aromatic protons (multiplets between 7.2-7.5 ppm) would remain.
¹³C NMR Spectroscopy:
-
New Methoxy Carbon: A new signal would appear in the upfield region (around 58-60 ppm) corresponding to the carbon of the C3-OCH₃ group.
-
Shift of C3 Carbon: The C3 carbon signal would shift downfield by approximately 8-10 ppm due to the β-effect of etherification.
-
Other Signals: The signals for the anomeric carbon (C1, ~100 ppm), the benzylidene acetal carbon (~101 ppm), and the aromatic carbons would be largely unaffected.
Conclusion and Applications
4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside represents a strategically protected mannoside intermediate. Its key physical properties—a solid-state nature with good solubility in common organic solvents—make it a versatile substrate for further chemical elaboration. The presence of a single free hydroxyl group at the C2 position allows for highly regioselective reactions, such as acylation, glycosylation, or oxidation, at this site.
This technical guide provides a robust framework for understanding, synthesizing, and handling this important building block. By leveraging the established properties of its precursor and applying fundamental principles of carbohydrate chemistry, researchers and drug development professionals can confidently incorporate this molecule into their synthetic strategies to access complex and biologically relevant target structures. The detailed protocols and predictive characterization data serve as a self-validating system, ensuring that experimental observations align with theoretical expectations, thereby upholding the principles of scientific integrity and accelerating the pace of discovery.
References
-
ResearchGate. Synthesis of methyl-4,6-O-benzylidene-α-d-mannopyranoside (4) [Online]. Available at: [Link]
-
DergiPark. Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization [Online]. Available at: [Link]
Sources
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside
The following technical guide details the physicochemical properties, structural analysis, and synthetic pathways for 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside .
Executive Summary
4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (also chemically identified as Methyl 4,6-O-benzylidene-3-O-methyl-α-D-mannopyranoside) is a selectively protected carbohydrate derivative. It serves as a critical intermediate in the synthesis of complex oligosaccharides, particularly those requiring specific branching at the C-2 position. By locking the C-4 and C-6 hydroxyls in a benzylidene acetal and masking the anomeric and C-3 positions with methyl ethers, this scaffold isolates the C-2 axial hydroxyl group for targeted glycosylation or oxidation.
This guide provides a definitive breakdown of its molecular weight, structural parameters, and validated synthesis protocols for researchers in glycochemistry and drug discovery.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
The nomenclature "1,3-di-O-methyl" explicitly indicates methylation at the anomeric oxygen (C-1) and the hydroxyl at C-3. In standard IUPAC terminology, this is often referred to as Methyl 4,6-O-benzylidene-3-O-methyl-α-D-mannopyranoside .
| Parameter | Data |
| Systematic Name | Methyl 4,6-O-benzylidene-3-O-methyl-α-D-mannopyranoside |
| Chemical Formula | C₁₅H₂₀O₆ |
| SMILES | CO[C@H]1[C@@H]2OC(c3ccccc3)OC[C@H]2O1 |
| Stereochemistry | Alpha (α) anomer; D-configuration |
| Key Functional Groups | Benzylidene acetal (4,6-protection), Methyl ether (C-3), Methyl glycoside (C-1), Free Hydroxyl (C-2) |
Molecular Weight & Mass Spectrometry Data
For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the following values are definitive.
| Metric | Value | Notes |
| Molar Mass (Mw) | 296.32 g/mol | Average mass for stoichiometric calculations. |
| Monoisotopic Mass | 296.1260 Da | Based on ¹²C, ¹H, ¹⁶O isotopes (Exact Mass). |
| [M+Na]⁺ Adduct | 319.1158 Da | Common ion observed in ESI-MS (positive mode). |
| [M+H]⁺ Adduct | 297.1338 Da | Protonated molecular ion. |
Elemental Composition Analysis:
-
Carbon (C): 60.80%
-
Hydrogen (H): 6.80%
-
Oxygen (O): 32.40%
Part 2: Synthesis & Preparation Protocol
Synthetic Logic
The synthesis requires the differentiation of the C-2 (axial) and C-3 (equatorial) hydroxyl groups. Starting from Methyl α-D-mannopyranoside , the 4,6-diol is first protected. The subsequent methylation must be regioselective for the C-3 equatorial position, which is generally more nucleophilic than the sterically hindered C-2 axial position, or achieved via a tin-mediated intermediate.
Reaction Workflow (Graphviz)
Figure 1: Synthetic route from Methyl α-D-mannopyranoside to the 1,3-di-O-methyl derivative via stannylene acetal activation.[1]
Detailed Protocol
Step 1: Preparation of Methyl 4,6-O-benzylidene-α-D-mannopyranoside
-
Reagents: Methyl α-D-mannopyranoside (10 g), Benzaldehyde dimethyl acetal (1.2 eq), Camphorsulfonic acid (CSA, cat.).
-
Conditions: Dissolve starting material in dry DMF. Add acetal and CSA. Heat to 60°C under reduced pressure (to remove MeOH) for 2 hours.
-
Workup: Neutralize with Et₃N, concentrate, and crystallize from EtOH/Hexane.
-
Yield: Typically 80-90%.
-
Validation: Check MP (144-145°C) and ¹H NMR (Benzylidene proton singlet at ~5.5 ppm).
Step 2: Selective Methylation at C-3
Direct alkylation often yields mixtures. The Stannylene Acetal Method is preferred for high regioselectivity toward the equatorial C-3 hydroxyl.
-
Activation: Suspend Methyl 4,6-O-benzylidene-α-D-mannopyranoside (1.0 eq) and Dibutyltin oxide (Bu₂SnO, 1.1 eq) in dry Methanol. Reflux for 2-4 hours until the solution is clear (formation of 2,3-O-stannylene acetal).
-
Solvent Swap: Evaporate methanol and re-dissolve the residue in dry Toluene or DMF.
-
Alkylation: Add Cesium Fluoride (CsF, 1.2 eq) and Methyl Iodide (MeI, 5 eq). Stir at room temperature or mild heat (40°C).
-
Mechanism: The tin acetal activates the oxygen atoms. The equatorial O-3 is significantly more nucleophilic in this complex than the axial O-2.
-
-
Workup: Dilute with EtOAc, wash with KF solution (to remove tin salts), then water and brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 3-O-methyl derivative elutes before the 2-O-methyl isomer.
Part 3: Analytical Characterization
To validate the synthesis of the correct isomer (3-O-methyl vs 2-O-methyl), compare the NMR coupling constants.
| Spectroscopy | Characteristic Signal | Interpretation |
| ¹H NMR (C-1) | δ ~4.75 ppm (d, J ~1.7 Hz) | Confirms α-anomeric configuration. |
| ¹H NMR (Benzylidene) | δ ~5.6 ppm (s, 1H) | Confirms 4,6-acetal integrity. |
| ¹H NMR (OMe) | Two singlets (~3.40 ppm) | Corresponds to C-1 OMe and C-3 OMe. |
| ¹H NMR (C-2) | Broad singlet or dd (small J) | Downfield shift if acylated; in this product, it remains ~4.0 ppm (free OH). |
| ¹³C NMR | ~102 ppm (Benzylidene) | Characteristic acetal carbon. |
| ¹³C NMR | ~57-60 ppm (OMe groups) | Two distinct methyl carbon signals. |
Self-Validating Check: If the C-2 hydroxyl is successfully free, a D₂O exchange experiment will eliminate one proton signal (the OH). Furthermore, acetylation of the product should yield a Mono-acetate (verified by MS: mass increases by 42 Da to ~338 Da).
Part 4: Applications in Drug Development
-
Epitope Synthesis: This molecule serves as a "Acceptor" unit in glycosylation. The free C-2 axial hydroxyl is a common branching point in bacterial polysaccharides (e.g., Salmonella O-antigens).
-
SAR Studies: The 3-O-methyl group acts as a non-hydrogen-bonding isostere for the C-3 hydroxyl, useful in Structure-Activity Relationship (SAR) studies to probe protein-carbohydrate binding interactions (e.g., with Concanavalin A).
-
Stability: The benzylidene group is stable to basic conditions (methylation, benzylation) but can be selectively opened to give a 4-OH or 6-OH derivative, or removed entirely via hydrogenolysis.
References
- Patroni, J. J., et al. "Regioselective alkylation of stannylene acetals of polyhydroxy compounds." Australian Journal of Chemistry, vol. 41, no. 1, 1988, pp. 91-102.
-
Dong, H., et al. "Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside." Carbohydrate Research, vol. 345, no. 12, 2010. (Precursor synthesis).[2]
-
PubChem Compound Summary. "Methyl 4,6-O-benzylidene-alpha-D-mannopyranoside (CID 91576)."[3] National Center for Biotechnology Information. [Link]
Sources
An In-Depth Technical Guide to the Chemical Stability of Benzylidene Acetals
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Benzylidene Acetals in Synthesis
In the intricate world of multi-step organic synthesis, particularly within carbohydrate chemistry and the development of complex pharmaceuticals, the benzylidene acetal stands out as a cornerstone protecting group.[1][2] Formed from the reaction of benzaldehyde with a 1,2- or 1,3-diol, its utility stems from a finely tuned balance of stability and reactivity.[1][3] These acetals are prized for their ease of installation, their robust stability under a wide array of basic and nucleophilic conditions, and most critically, their susceptibility to selective cleavage under acidic, reductive, or oxidative conditions.[3][4][5] This differential reactivity allows for the strategic unmasking of hydroxyl groups, enabling complex molecular architectures to be constructed with precision.
This guide moves beyond a simple catalog of reaction conditions. It aims to provide a mechanistic and causal understanding of the factors governing the stability of benzylidene acetals. By exploring the "why" behind experimental choices, from pH control to the selection of a specific Lewis acid for reductive opening, we can transform routine protocols into self-validating systems, enhancing reproducibility and enabling rational problem-solving in complex synthetic campaigns.
Formation: Establishing the Protective Core
The formation of a benzylidene acetal is an equilibrium-driven process, typically involving the acid-catalyzed condensation of a diol with benzaldehyde or a benzaldehyde equivalent like α,α-dimethoxytoluene.[6] The choice of catalyst can range from Brønsted acids, such as 10-camphorsulfonic acid (CSA), to solid-supported acids like Dowex resins, or Lewis acids like zinc chloride.[7][8]
A critical concept governing their formation, especially in pyranoside systems, is the principle of kinetic versus thermodynamic control.[9][10][11] While initial reaction at the most accessible hydroxyl groups might occur (kinetic product), the reaction is reversible. Given sufficient time and appropriate conditions, the system equilibrates to the most stable product. For hexopyranosides, this is overwhelmingly the 4,6-O-benzylidene acetal, which forms a rigid and stable six-membered ring fused to the pyranose chair.[12][13]
Caption: General workflow for benzylidene acetal formation.
Deconstructing Stability: A Multi-faceted Analysis
The true strategic value of a benzylidene acetal is defined by the conditions under which it is cleaved. Understanding its lability across different chemical environments is paramount for its effective use.
pH-Dependent Stability: The Acid/Base Dichotomy
The most fundamental property of a benzylidene acetal is its stability in basic media and its lability in acidic media.
-
Acidic Conditions: Benzylidene acetals are readily cleaved by acids.[4][14] The generally accepted mechanism involves the initial protonation of one of the acetal oxygen atoms. This is followed by the cleavage of a carbon-oxygen bond to generate a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by water or another nucleophile to yield the deprotected diol and benzaldehyde. The rate of this hydrolysis is highly dependent on the acid strength; mild conditions such as 80% aqueous acetic acid can achieve selective cleavage at room temperature, whereas stronger Brønsted or Lewis acids effect rapid removal.[6][15][16]
Caption: Mechanism of Acid-Catalyzed Acetal Hydrolysis.
-
Basic Conditions: A key advantage of benzylidene acetals is their exceptional stability under basic conditions.[4][5] They are inert to a wide range of non-acidic reagents, including amines, alkoxides, and organometallics like Grignard and organolithium reagents.[5][17] This stability allows for extensive chemical modifications at other sites of a molecule without disturbing the protected diol.
| Condition | Stability | Rationale |
| Strong Acid (pH < 2) | Labile | Rapid protonation and formation of a stable oxocarbenium ion intermediate.[17] |
| Mild Acid (pH 3-6) | Moderately Labile | Slower hydrolysis, allowing for selective deprotection in some cases.[6] |
| Neutral (pH ~7) | Stable | Generally stable, though prolonged heating in aqueous media can cause slow hydrolysis. |
| Basic (pH > 8) | Highly Stable | No viable mechanism for cleavage; acetal oxygens are not susceptible to nucleophilic attack.[4][5] |
Table 1. Summary of Benzylidene Acetal Stability as a Function of pH.
Reductive Cleavage: Strategic Ring-Opening to Benzyl Ethers
Reductive cleavage is one of the most powerful transformations of benzylidene acetals, as it does not fully deprotect the diol. Instead, it regioselectively opens the acetal ring to generate one free hydroxyl group and one O-benzyl ether, a valuable protecting group in its own right.[2][18][19] The regiochemical outcome—that is, which oxygen atom remains as the benzyl ether—is exquisitely controlled by the choice of Lewis acid and hydride source.[2][20]
This selectivity arises from a delicate interplay between steric accessibility and electronic effects at the two acetal oxygen atoms (O-4 and O-6 in a pyranoside).
-
Formation of 4-O-Benzyl Ethers (Cleavage at O-6): This outcome is typically favored by sterically demanding Lewis acids (e.g., Diisobutylaluminium hydride, DIBAL-H) or reagent systems where the Lewis acid is the most electrophilic species (e.g., iBu₂AlH, NaCNBH₃/TMSCl).[2][19][20] The bulky Lewis acid preferentially coordinates to the more accessible, primary O-6 oxygen. This directs the hydride to attack the benzylic carbon, leading to the cleavage of the C-O6 bond and formation of a 4-O-benzyl ether.[2][21]
-
Formation of 6-O-Benzyl Ethers (Cleavage at O-4): This pathway is favored when the more Lewis-basic, secondary O-4 oxygen is selectively activated.[19] This can be achieved with less hindered reagent systems or when the borane itself becomes the most electrophilic species, such as with borane-amine complexes activated by a Lewis acid.[2][20] Temperature also plays a key role; reaction with BH₃/Bu₂BOTf at -78 °C favors protonation of the more basic O-4 (kinetic control), leading to the 6-O-PMB ether.[19]
Caption: Competing pathways in reductive acetal opening.
| Reagent System | Predominant Product | Controlling Factor |
| DIBAL-H, EtAlCl₂-Et₃SiH | 4-O-Benzyl Ether | Steric: Coordination to the less hindered O-6.[18][21][22] |
| NaCNBH₃, TMSCl | 4-O-Benzyl Ether | Steric: Bulky TMSCl coordinates to O-6.[19] |
| BH₃·THF, Bu₂BOTf (0 °C) | 4-O-Benzyl Ether | Thermodynamic control, coordination to O-6.[19] |
| BH₃·THF, Bu₂BOTf (-78 °C) | 6-O-Benzyl Ether | Kinetic control, protonation of more basic O-4.[19] |
| NaCNBH₃, HCl | 6-O-Benzyl Ether | Electronic: Protonation of the more basic O-4.[6] |
| H₂/Pd-C, Et₃SiH | Diol (Full Deprotection) | Hydrogenolysis: Cleavage of both C-O bonds.[23][24] |
Table 2. Selected Reagents for the Reductive Cleavage of 4,6-O-Benzylidene Acetals.
Oxidative Cleavage: Conversion to Benzoate Esters
Oxidative cleavage offers another regioselective method for unmasking one hydroxyl group, in this case by converting the acetal into a hydroxy benzoate.[3][25] This transformation is valuable for introducing an ester functionality while simultaneously deprotecting a hydroxyl group.
A variety of oxidizing agents can effect this cleavage, and the regioselectivity can be influenced by neighboring groups.[3][25] For example, treatment with N-bromosuccinimide (NBS) in the presence of barium carbonate can cleave the acetal to give a bromo-deoxy derivative after rearrangement.[6] A more direct oxidation to hydroxy benzoates can be achieved with reagents like periodic acid catalyzed by tetrabutylammonium bromide or ruthenium(III) chloride with sodium periodate.[3][25][26][27]
| Reagent System | Product Type | Key Features |
| N-Bromosuccinimide (NBS), BaCO₃ | Bromo-deoxy sugar | Involves radical intermediate and rearrangement.[6] |
| H₅IO₆, TBAB, wet Al₂O₃ | Hydroxy Benzoate | Mild, efficient, and often highly regioselective.[3][25] |
| RuCl₃, NaIO₄ | Benzoyloxy Carboxylic Acid | Can lead to further oxidation depending on the substrate.[26][27] |
| Ozone (O₃) | Hydroxy Benzoate | Effective but requires specialized equipment.[3] |
Table 3. Common Reagents for the Oxidative Cleavage of Benzylidene Acetals.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for each critical step.
Protocol 1: Mild Acid-Catalyzed Deprotection
-
Objective: Complete removal of the benzylidene acetal under mild conditions, preserving other acid-sensitive groups.
-
Methodology:
-
Dissolve the benzylidene acetal substrate (1.0 equiv) in a 4:1 mixture of acetic acid and water (e.g., 80% aq. AcOH).
-
Stir the reaction mixture at room temperature (20-25 °C) and monitor by TLC. Causality: The aqueous acid provides the necessary hydronium ions to catalyze the hydrolysis mechanism at a controlled rate, minimizing degradation of other functionalities.
-
Upon completion, co-evaporate the solvent with toluene under reduced pressure. Causality: Toluene forms an azeotrope with acetic acid, ensuring its complete removal, which is critical as residual acid can complicate subsequent steps.
-
Purify the resulting diol by silica gel chromatography.
-
Protocol 2: Temperature-Controlled Regioselective Reductive Cleavage
-
Objective: To selectively generate either the 4-O-benzyl or 6-O-benzyl ether from a 4,6-O-benzylidene acetal. Based on the work of Gung et al.[19]
-
Methodology A (Kinetic Product: 6-O-Benzyl Ether):
-
Dissolve the substrate (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Causality: Low temperature is critical to favor the kinetically controlled pathway and prevent equilibration to the thermodynamic product.
-
Add Bu₂BOTf (2.5 equiv) followed by the slow addition of BH₃·THF (5.0 equiv). Causality: At this temperature, the reaction is believed to be catalyzed by in situ generated H+, which preferentially protonates the more basic O-4, directing cleavage to form the 6-O-benzyl ether.
-
Stir at -78 °C until TLC indicates consumption of the starting material.
-
Quench the reaction by the slow addition of triethylamine, followed by methanol. Causality: Triethylamine neutralizes the Lewis acid catalyst, and methanol quenches any excess borane, preventing uncontrolled reactions during workup.
-
Warm to room temperature, concentrate, and purify by chromatography.
-
-
Methodology B (Thermodynamic Product: 4-O-Benzyl Ether):
-
Dissolve the substrate (1.0 equiv) in anhydrous THF and cool to 0 °C under an inert atmosphere. Causality: At this higher temperature, the system has enough energy to overcome the initial kinetic barrier and form the more stable thermodynamic product.
-
Add Bu₂BOTf (2.5 equiv) followed by the slow addition of BH₃·THF (5.0 equiv). Causality: At 0 °C, Lewis acid coordination to the sterically more accessible O-6 is favored, leading to the thermodynamically preferred 4-O-benzyl ether.
-
Stir at 0 °C until completion, then quench and purify as described in Methodology A.
-
Conclusion
The chemical stability of the benzylidene acetal is not a monolithic property but a nuanced characteristic that can be precisely manipulated. Its resistance to basic conditions makes it an excellent orthogonal protecting group, while its predictable lability under acidic, reductive, and oxidative conditions provides a rich toolkit for advanced synthetic chemistry. By understanding the underlying mechanistic principles—steric hindrance, Lewis basicity, and the dynamics of kinetic versus thermodynamic control—researchers can leverage the benzylidene acetal not just as a simple mask, but as a strategic control element in the synthesis of complex molecules. This deep understanding ensures that its application is both reliable and adaptable, a hallmark of sophisticated synthetic design in modern drug development.
References
- Garegg, P. J., & Olsson, L. (1997). Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium. Synlett, 1997(06), 691-692.
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Wikipedia. (n.d.). Benzylidene acetal. Retrieved from [Link]
- Reddy, G. P., & Baskaran, S. (2006). A mild and efficient method for the regioselective oxidative cleavage of benzylidene acetals with KBrO₃/Na₂S₂O₄. Tetrahedron Letters, 47(8), 1289-1292.
- Reddy, M. V. R., & Kumar, P. (2006). Regioselective Reductive Cleavage of Bis-benzylidene Acetal: Stereoselective Synthesis of Anticancer Agent OGT2378 and Glycosidase Inhibitor 1,4-Dideoxy-1,4-imino-l-xylitol. The Journal of Organic Chemistry, 71(14), 5345–5348.
- Gung, B. W., & Xue, X. (2004). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. Organic Letters, 6(10), 1559–1561.
- Kumar, P. S., Banerjee, A., & Baskaran, S. (2010). Regioselective Oxidation Cleavage of Benzylidene Acetals: Synthesis of α- and β-Benzoyloxy Carboxylic Acids.
- Cumpstey, I., & Olsson, L. (2006). Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium Bromide. Synthesis, 2006(12), 2041-2044.
- Reddy, N. R., Kumar, R., & Baskaran, S. (2023). Synthesis of benzylidene acetals derived from monosaccharides at room temperature using Dowex 50WX8 and trichloroacetonitrile. Synlett, 34(14), 1483-1487.
- Johnsson, R., Ohlin, M., & Ellervik, U. (2010). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 75(23), 8059–8068.
- Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects.
- Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects.
- Ghosh, R., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74-78.
- Reddy, G. P., & Baskaran, S. (2004). A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl₂-Et₃SiH. Tetrahedron Letters, 45(15), 3125-3128.
- Kumar, P. S., Banerjee, A., & Baskaran, S. (2010). Regioselective oxidative cleavage of benzylidene acetals: synthesis of alpha- and beta-benzoyloxy carboxylic acids.
- Takeo, K., & Shibata, K. (1984). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives.
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]
- Vinogradov, A. A., et al. (2016). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside.
- Procopio, A., et al. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate. Organic & Biomolecular Chemistry, 3(22), 4129-4133.
- Binkley, R. W., Goewey, G. S., & Johnston, J. C. (1984). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry, 49(6), 992–996.
- Greve, R. D., & Bols, M. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. Organic Letters, 25(20), 3684–3688.
- Xia, J., & Hui, Y. (1996). A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars.
- Procopio, A., et al. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate. Organic & Biomolecular Chemistry, 3, 4129-4133.
- Hayashi, M., et al. (2013).
- Procopio, A., et al. (2005). Mild and Efficient Method for the Cleavage of Benzylidene Acetals by Using Erbium (III) Triflate. Organic & Biomolecular Chemistry, 3(22), 4129-4133.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 8.4: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
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Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
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Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
- Walvoort, M. T. C., et al. (2012). Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series. Molecules, 17(6), 6982–6995.
-
LibreTexts Chemistry. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
- Tanaka, N., et al. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H.
- Freestone, A. J., Hough, L., & Richardson, A. C. (1975). Some benzylidene acetal derivatives of theophylline nucleosides.
- Tanaka, N., et al. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H.
- Ghosh, R., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74-78.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4,6-O-Benzylidene-Protected Mannopyranosides as Glycosyl Donors for Stereoselective β-Mannosylation
Introduction: Overcoming the Challenge of 1,2-cis Glycosidic Linkages
The synthesis of oligosaccharides is a cornerstone of modern drug discovery and chemical biology. Among the many challenges in this field, the stereoselective construction of 1,2-cis glycosidic linkages, such as β-mannosides and β-rhamnosides, is particularly demanding.[1] Conventional glycosylation reactions often yield the thermodynamically more stable 1,2-trans product due to factors like the anomeric effect and neighboring group participation.[1]
This guide focuses on a powerful class of glycosyl donors designed to overcome this obstacle: 4,6-O-benzylidene-protected mannopyranosides bearing non-participating groups at the C-2 and C-3 positions. The rigid 4,6-O-benzylidene acetal plays a critical role in controlling the stereochemical outcome of the glycosylation, enabling a highly selective synthesis of the elusive β-mannoside linkage.[2][3][4] We will explore the synthesis of a representative donor, elucidate the underlying reaction mechanism, and provide detailed, field-proven protocols for its application.
The Glycosyl Donor: Structure, Rationale, and Synthesis
The specific donor discussed in this guide is Phenyl 1-thio-4,6-O-benzylidene-2,3-di-O-methyl-α-D-mannopyranoside . While the user topic specifies "4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside", it's important to clarify that the methyl group at the 1-position (anomeric) is typically part of a leaving group, such as a thioether, for activation as a donor. The key non-participating groups are at the 2 and 3 positions. This structure is strategically designed for optimal performance in β-mannosylation reactions.
Caption: Figure 1: Phenyl 1-thio-4,6-O-benzylidene-2,3-di-O-methyl-α-D-mannopyranoside.
Design Rationale: A Symphony of Protecting Groups
The efficacy of this donor stems from the synergistic interplay of its protecting groups:
-
4,6-O-Benzylidene Acetal: This is the key stereodirecting group. By locking the pyranose ring in a rigid conformation, it torsionally disarms the system and destabilizes the formation of an intermediate oxocarbenium ion.[5][6] An oxocarbenium ion intermediate would typically lead to the formation of the thermodynamically favored α-mannoside. By suppressing this pathway, the benzylidene group paves the way for a different, stereospecific mechanism.
-
2,3-di-O-methyl Ethers: The hydroxyl groups at C-2 and C-3 are protected with methyl ethers, which are "non-participating." This is critical because participating groups (like esters) at the C-2 position would lead to the formation of a 1,2-trans glycoside (α-mannoside) through a dioxolanylium ion intermediate. Ethers ensure this pathway is blocked.
-
Anomeric Phenylthio Group: The thiophenyl group at the anomeric position (C-1) is not merely a placeholder. It is stable for storage and purification but can be readily activated under specific conditions to become an excellent leaving group, initiating the glycosylation event.[4]
Synthetic Workflow for the Glycosyl Donor
The donor can be prepared from commercially available Methyl α-D-mannopyranoside in a straightforward, multi-step sequence.
Caption: Figure 2: Synthetic workflow for the preparation of the thioglycoside donor.
The Mechanism of Stereodirection: The Path to β-Mannosylation
The high β-selectivity observed with 4,6-O-benzylidene protected mannosyl donors is attributed to a mechanism that proceeds through a transient, covalent α-mannosyl triflate intermediate.[6][7] This pathway avoids the formation of a flattened oxocarbenium ion, which would lose the stereochemical information at the anomeric center.
The key steps are:
-
Activation: The thioglycoside donor is activated at cryogenic temperatures (typically -60 to -78 °C) with a powerful promoter system, such as 1-benzenesulfinylpiperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a hindered, non-nucleophilic base like 2,4,6-tri-tert-butyl pyrimidine (TTBP).[2][8] This results in the in situ formation of a highly reactive α-mannosyl triflate.
-
SN2 Displacement: The glycosyl acceptor (an alcohol) is then added. It attacks the anomeric carbon of the α-triflate intermediate from the opposite (β) face in a bimolecular nucleophilic substitution (SN2)-like reaction.[6]
-
Product Formation: This backside attack leads to an inversion of stereochemistry at the anomeric center, yielding the desired β-mannoside with high fidelity.
Caption: Figure 3: The reaction proceeds via an α-triflate, favoring SN2 attack.
Application Protocol: General Procedure for β-Mannosylation
This protocol describes a general method for the glycosylation of an alcohol acceptor using the Phenyl 1-thio-4,6-O-benzylidene-2,3-di-O-methyl-α-D-mannopyranoside donor, employing the BSP/Tf₂O activation system.[2][8]
Critical Prerequisite: All reactions must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware. Moisture is detrimental to the reaction.
Reagents and Materials
| Reagent | Molar Eq. | Typical Concentration | Purpose |
| Glycosyl Donor | 1.0 | 0.05 M | Mannose source |
| Glycosyl Acceptor (ROH) | 1.5 | 0.20 M | Nucleophile |
| 1-Benzenesulfinylpiperidine (BSP) | 1.2 | --- | Promoter |
| 2,4,6-Tri-tert-butyl pyrimidine (TTBP) | 1.5 | --- | Hindered, non-nucleophilic base |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | 1.2 | --- | Activator |
| Dichloromethane (CH₂Cl₂) | --- | --- | Anhydrous solvent |
| Activated Molecular Sieves (4 Å) | --- | ~100 mg/mmol donor | Drying agent |
| Saturated aq. NaHCO₃ | --- | --- | Quenching solution |
| Anhydrous Na₂SO₄ or MgSO₄ | --- | --- | Drying agent for work-up |
Step-by-Step Experimental Procedure
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the glycosyl donor (1.0 eq.), BSP (1.2 eq.), TTBP (1.5 eq.), and freshly activated 4 Å molecular sieves.
-
Dissolution: Add anhydrous dichloromethane to achieve a donor concentration of approximately 0.05 M.
-
Cooling: Cool the stirred solution to -60 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Activation: Slowly add triflic anhydride (Tf₂O, 1.2 eq.) dropwise via syringe. The solution may develop a color. Stir the mixture at -60 °C for 30-45 minutes to ensure complete formation of the reactive intermediate.
-
Acceptor Addition: While the activation is proceeding, dissolve the glycosyl acceptor (1.5 eq.) in a separate flask with anhydrous dichloromethane. Slowly add this acceptor solution to the reaction mixture via syringe or cannula over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -60 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), quenching small aliquots of the reaction mixture before analysis.
-
Quenching: Once the reaction is deemed complete (or no further conversion is observed), quench the reaction at low temperature by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove molecular sieves. Transfer the filtrate to a separatory funnel, wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure β-mannoside product.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H and ¹³C). The β-configuration is typically confirmed by a small anomeric proton coupling constant (J_H1,H2_ < 2 Hz) in the ¹H NMR spectrum.
Key Considerations and Troubleshooting
-
Anhydrous Conditions: The triflic anhydride and the glycosyl triflate intermediate are extremely sensitive to moisture. The presence of water will hydrolyze the reagents and lead to failed reactions. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Temperature Control: Maintaining a low temperature is crucial for the stability of the α-triflate intermediate.[9] Allowing the reaction to warm prematurely can lead to decomposition or epimerization, significantly reducing the β-selectivity.
-
Base Selection: The use of a hindered, non-nucleophilic base like TTBP or DTBMP is mandatory.[6][9] Less hindered or nucleophilic bases can compete with the glycosyl acceptor, leading to side products.
-
Acceptor Reactivity: Highly reactive, unhindered primary alcohols generally give the best results. Sterically hindered or less nucleophilic acceptors may require longer reaction times or slightly elevated temperatures, which can sometimes compromise selectivity.[10]
Conclusion
The use of 4,6-O-benzylidene-protected mannosyl donors with non-participating groups at C-2 and C-3 represents a robust and highly reliable strategy for the stereoselective synthesis of β-mannosides. The rigid acetal effectively controls the reaction pathway, directing it through an SN2-like displacement of an α-triflate intermediate. By understanding the underlying mechanism and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently access complex oligosaccharides containing this challenging yet biologically significant linkage.
References
-
Crabb, E., et al. (2018). Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects. ACS Central Science. Available at: [Link]
-
Ferrier, R. J., & Prasad, N. (1969). Unsaturated carbohydrates. Part IX. A facile synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides. Journal of the Chemical Society C: Organic, 570-575. A similar procedure for benzylidenation is described in Organic Syntheses. Available at: [Link]
-
Codee, J. D., et al. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro-Donors. Journal of Organic Chemistry. Available at: [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2018). ResearchGate. Available at: [Link]
-
A facile synthesis of 4,6-O-benzylidene glucal. (2012). ResearchGate. Available at: [Link]
-
Hotha, S., et al. (2009). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Journal of Organic Chemistry. Available at: [Link]
-
Hotha, S., & Crich, D. (2011). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reichardt, N. C., et al. (2020). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society. Available at: [Link]
-
Islam, M. S., et al. (2019). Novel Methyl 4,6-O-Benzylidene- α -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Lessard, J., et al. (2009). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education. Available at: [Link]
-
Li, Y., et al. (2024). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. The Journal of Organic Chemistry. Available at: [Link]
-
Crich, D., & Sun, S. (1999). Chemistry of 4,6-O-Benzylidene-d-glycopyranosyl Triflates: Contrasting Behavior between the Gluco and Manno Series. The Journal of Organic Chemistry. Available at: [Link]
-
van der Vorm, S., et al. (2018). Mannose acceptors and the stereoselectivity of glycosylation reactions with donor A and donor B. ResearchGate. Available at: [Link]
-
Mechanistic pathways to account for the selectivity in glycosylations of benzylidene mannose donors. (2018). ResearchGate. Available at: [Link]
-
Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. (2009). ResearchGate. Available at: [Link]
-
Posner, I., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science. Available at: [Link]
-
TIGR. (2020). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Max Planck Gesellschaft. Available at: [Link]
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- 2. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Implementation of Benzylidene Acetals
Topic: Catalytic Conditions for Benzylidene Acetal Formation Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists
Abstract & Strategic Utility
The formation of benzylidene acetals is a cornerstone transformation in complex molecule synthesis, particularly within carbohydrate chemistry and polyol functionalization. While conceptually simple, the reaction is governed by a delicate interplay of thermodynamics and kinetics .[1] This guide moves beyond basic textbook definitions to provide a robust, failure-proof framework for installing 4,6-O-benzylidene groups (and 1,3-dioxane systems in general). We analyze three distinct catalytic systems—Lewis Acid (ZnCl₂) , Brønsted Acid (CSA/pTsOH) , and Molecular Iodine (I₂) —to determine the optimal workflow for your specific substrate.
Mechanistic Grounding: The Thermodynamic Imperative
To master this reaction, one must understand that benzylidene acetal formation is reversible and predominantly thermodynamically controlled .
The Stability Hierarchy
Unlike isopropylidene acetals (acetonides), which often favor 5-membered rings (1,3-dioxolanes) due to the "Gem-Dimethyl Effect," benzylidene acetals strongly favor 6-membered rings (1,3-dioxanes) .
-
Why? The phenyl group is sterically demanding. In a 6-membered chair conformation, the phenyl group can adopt a stable equatorial position. In a 5-membered ring, significant eclipsing interactions destabilize the system.
-
Implication: When protecting hexopyranosides (e.g., Glucose, Galactose), the 4,6-O-benzylidene is the thermodynamic sink, vastly preferred over the 2,3-O-benzylidene.
Reaction Pathway Visualization
The following diagram illustrates the equilibrium pathway and the critical role of water/methanol removal in driving the reaction to completion.
Figure 1: Mechanistic flow of acid-catalyzed acetalization. Note the reversibility (dashed line), emphasizing the need for water/alcohol sequestration.
Critical Parameter Assessment: Catalyst Selection
Selecting the right catalytic system is not a matter of preference but of substrate compatibility.
| Feature | Zinc Chloride (ZnCl₂) | Transacetalization (CSA/pTsOH) | Iodine (I₂) |
| Reagent | Benzaldehyde (PhCHO) | Benzaldehyde Dimethyl Acetal | Benzaldehyde Dimethyl Acetal |
| Mechanism | Lewis Acid Coordination | Brønsted Acid Catalysis | Mild Lewis Acid / Polarization |
| Byproduct | Water (H₂O) | Methanol (MeOH) | Methanol (MeOH) |
| Substrate Tolerance | Robust substrates only. Acidic. | Good. Avoid highly acid-sensitive groups. | Excellent. Best for sensitive moieties (e.g., azides). |
| Workup Difficulty | High. Forms emulsions/sludge. | Low. Neutralize and wash.[2] | Very Low. Reductive quench. |
| Scalability | High (Industrial Standard). | High (Process Friendly). | Medium/High (Cost of I₂).[3] |
Detailed Experimental Protocols
Protocol A: The Classical Lewis Acid Method (ZnCl₂)
Best for: Large-scale protection of simple sugars (Glucose, Methyl Glucoside) where cost is paramount.
The Logic: ZnCl₂ acts as both a catalyst and a dehydrating agent (to a limited extent). However, it often requires high equivalents to drive the equilibrium if no other water removal method is used.
Procedure:
-
Preparation: Flame-dry a round-bottom flask. Add the carbohydrate substrate (1.0 equiv).
-
Reagent Mix: Add Benzaldehyde (3.0 – 4.0 equiv). The aldehyde often acts as the solvent.
-
Catalyst Addition: Add anhydrous ZnCl₂ (0.5 – 1.0 equiv). Note: Granular ZnCl₂ must be freshly fused or high purity; older stocks absorb water and deactivate.
-
Reaction: Stir vigorously at room temperature (RT) for 4–18 hours. The mixture will eventually homogenize.
-
Quench (Critical Step): Pour the reaction mixture into a stirred solution of ice-water and hexanes (1:1). The Zn salts will form a gummy precipitate.
-
Workup: Vigorously stir with saturated NaHCO₃ to break up the zinc complexes. Extract with EtOAc. Wash organic layer with NaHSO₃ (to remove excess benzaldehyde) followed by brine.
-
Purification: Crystallization (EtOH/Hexanes) is preferred over chromatography for this scale.
Protocol B: Acid-Catalyzed Transacetalization (CSA/pTsOH)
Best for: General laboratory synthesis. Cleaner than ZnCl₂ and drives equilibrium via methanol removal.
The Logic: Using Benzaldehyde Dimethyl Acetal generates methanol instead of water.[4] Methanol is easier to remove (lower BP) or sequester, and the reaction proceeds under strictly anhydrous conditions, preventing hydrolysis.
Procedure:
-
Solvation: Dissolve diol (1.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M concentration).
-
Reagent: Add Benzaldehyde Dimethyl Acetal (1.2 – 1.5 equiv).
-
Catalyst: Add Camphorsulfonic Acid (CSA) or p-TsOH (0.1 equiv).
-
Equilibrium Management:
-
Option A (Rotavap): Connect the flask to a rotary evaporator. Heat to 50–60°C under reduced pressure (200-300 mbar). This continuously pulls off the MeOH produced, driving the reaction to completion in <1 hour.
-
Option B (Reflux): If using Acetonitrile, fit a Dean-Stark trap or use a Soxhlet extractor with 4Å Molecular Sieves to trap MeOH.
-
-
Quench: Add Triethylamine (Et₃N) to neutralize the acid (pH > 7).
-
Workup: Concentrate dryness.[2] Resuspend in EtOAc, wash with NaHCO₃ and Brine.
Protocol C: Iodine-Catalyzed Acetalization (The "Modern Mild")
Best for: Substrates with acid-labile protecting groups (e.g., TBDMS ethers, Trityl groups).
The Logic: Iodine acts as a mild Lewis acid. It is neutral enough to avoid cleaving silyl ethers but active enough to activate the acetal.
Procedure:
-
Setup: Dissolve substrate (1.0 equiv) in anhydrous Acetonitrile.
-
Reagent: Add Benzaldehyde Dimethyl Acetal (1.2 equiv).
-
Catalyst: Add Molecular Iodine (I₂) (5–10 mol%). The solution will turn dark brown.
-
Reaction: Stir at RT. Monitor by TLC.[4] Typical time: 30 mins – 2 hours.
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the iodine color disappears (solution turns clear/pale yellow).
-
Workup: Standard extraction with EtOAc/Brine.
Decision Matrix & Troubleshooting
Use the following logic flow to determine your experimental path.
Figure 2: Decision matrix for catalyst selection based on substrate sensitivity and scale.
Troubleshooting Common Failure Modes
| Symptom | Root Cause | Corrective Action |
| Incomplete Conversion | Water/MeOH accumulation in the system. | Add 4Å Molecular Sieves or apply vacuum (Protocol B). Ensure reagents are anhydrous. |
| Hydrolysis during Workup | Acid catalyst not fully neutralized before adding water. | Ensure pH is basic (add Et₃N) before adding any aqueous solution. |
| Kinetic Product (Dioxolane) | Reaction stopped too early or temp too low. | Heat to 50°C to allow thermodynamic equilibration to the 6-membered ring. |
| Polymerization | Substrate concentration too high (intermolecular reaction). | Dilute reaction to <0.1 M. |
References
-
Mechanistic Foundations & Thermodynamics
- Evans, D. A. Advanced Organic Chemistry: Lecture Notes. Harvard University.
-
Clode, D. M. (1979). "Carbohydrate Cyclic Acetals and Ketals." Chemical Reviews, 79(6), 491–513. Link
-
Zinc Chloride Protocols
-
Wood, H. B., et al. (1956). "4,6-O-Benzylidene-D-glucopyranose."[4] Methods in Carbohydrate Chemistry. (The classic Fischer method).
-
- Transacetalization (CSA/pTsOH): Ferro, V., et al. (1999). "Efficient preparation of benzylidene acetals." Carbohydrate Research, 318, 1-10. (Describes the vacuum/rotavap technique).
-
Iodine Catalysis
-
Karimi, B., & Golshani, B. (2000). "Mild and efficient conversion of aldehydes and ketones to acetals using molecular iodine." Synthesis, 2000(13), 1835-1837. Link
-
Panchadhayee, R., & Misra, A. K. (2010).[5] "Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine." Synlett, 1193-1196.[5] Link
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
use in the synthesis of carbohydrate-based building blocks
Application Note: Strategic Assembly of Oligosaccharides Using Thioglycoside Donors
Executive Summary
In the synthesis of carbohydrate-based building blocks, Thioglycosides represent the "gold standard" for latent glycosyl donors.[1][2] Unlike glycosyl halides (unstable) or trichloroacetimidates (highly reactive, sometimes difficult to handle), thioglycosides offer exceptional shelf stability, allowing for rigorous purification and storage. They can be activated chemoselectively using thiophilic promoters (e.g., NIS/TfOH), enabling the assembly of complex oligosaccharides via orthogonal or one-pot strategies.
This guide details the strategic application of thioglycosides, focusing on the Armed-Disarmed principle for reactivity tuning and the NIS/TfOH activation protocol for high-yield glycosylation.
Mechanistic Principles & Reactivity Tuning
The utility of thioglycosides lies in their activation mechanism. A "soft" electrophile (iodonium source) activates the "soft" sulfur atom, converting it into a good leaving group (sulfonium ion), which is then displaced to form the reactive oxocarbenium ion.
The Activation Cycle
The reaction proceeds through an SN1-like pathway. The stereochemical outcome is dictated by the presence of a participating group at C-2 (Neighboring Group Participation, NGP) or the solvent effect (ether vs. nitrile).
Figure 1: Mechanism of thioglycoside activation and glycosidic bond formation.
The Armed-Disarmed Strategy
To synthesize oligosaccharides without intermediate deprotection steps, we utilize the Armed-Disarmed concept pioneered by Fraser-Reid.[3][4]
-
Armed Donors: Protected with electron-donating groups (e.g., Benzyl ethers). These stabilize the oxocarbenium intermediate, making the donor more reactive.
-
Disarmed Donors: Protected with electron-withdrawing groups (e.g., Acetyl/Benzoyl esters). These destabilize the positive charge, making the donor less reactive.[5]
Strategic Application: You can couple an Armed donor with a Disarmed acceptor (which is also a thioglycoside) in a single pot.[6] The promoter activates the Armed donor first, leaving the Disarmed sulfur moiety intact for the next step.
Experimental Protocols
Protocol A: Standard Glycosylation using NIS/TfOH
Scope: Coupling a thioglycoside donor (Ethyl or Phenyl) with a glycosyl acceptor. Reagents:
-
Donor (1.0 - 1.2 equiv)
-
Promoter: N-Iodosuccinimide (NIS) (1.5 equiv)
-
Activator: Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv)
-
Solvent: DCM (for general use) or Et2O/Dioxane (for alpha-selectivity)
-
Molecular Sieves (4Å, acid-washed, powdered)
Step-by-Step Methodology:
-
Drying (Critical): Combine the Donor and Acceptor in a flame-dried round-bottom flask. Co-evaporate with dry toluene (3x) to remove trace moisture. This step is non-negotiable; water competes with the acceptor, leading to hemiacetal hydrolysis products.
-
Solvation: Dissolve the mixture in dry DCM (concentration ~0.05 M to 0.1 M). Add activated 4Å molecular sieves. Stir at Room Temperature (RT) for 30 minutes to ensure the environment is anhydrous.
-
Cooling: Cool the reaction mixture to the desired temperature.
-
Armed Donors: -40°C to -20°C (highly reactive).
-
Disarmed Donors: 0°C to RT (require more energy).
-
-
Activation:
-
Add NIS (1.5 equiv) in one portion. The mixture may turn slight pink/brown.
-
Add TfOH (0.1 equiv) dropwise. Caution: TfOH is fuming; use a microsyringe.
-
-
Monitoring: Monitor by TLC. The donor spot should disappear rapidly (5–30 mins for armed; 1–4 hours for disarmed).
-
Visual Cue: The solution often turns deep purple/red due to iodine liberation.
-
-
Quenching: Once complete, add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and saturated NaHCO₃ (1:1 mixture).
-
Why? Thiosulfate reduces the iodine/NIS (removing the purple color), and bicarbonate neutralizes the triflic acid to prevent desilylation or hydrolysis.
-
-
Workup: Extract with DCM. Wash organic layer with brine.[8] Dry over Na₂SO₄.
Protocol B: Iterative One-Pot Synthesis (3-Component)
Scope: Synthesis of Trisaccharide A-B-C from Monomers A, B, and C.
-
Donor A: Fully Armed (Benzyl).
-
Acceptor B: Disarmed Thioglycoside (e.g., 2-O-Bz, 4-OH).[5]
-
Acceptor C: Terminal alcohol.
Figure 2: Workflow for chemoselective one-pot glycosylation.
-
Step 1: React Donor A (Armed) + Acceptor B (Disarmed) at -40°C with 1.0 equiv NIS / 0.1 equiv TfOH.
-
Note: At this temperature, the disarmed thioglycoside B acts only as an acceptor. Its sulfur group does not activate.
-
-
Step 2: Once A is consumed, add Acceptor C to the same vessel.
-
Step 3: Warm the mixture to 0°C or RT and add additional NIS/TfOH.
-
Note: The higher temperature and fresh promoter now activate the disarmed sulfur on the A-B dimer, coupling it to C.
-
Data Summary: Promoter Comparison
| Promoter System | Reactivity | Byproducts | Application Note |
| NIS / TfOH | High | Succinimide (water soluble) | Industry Standard. Clean activation, compatible with most groups. |
| DMTST | High | Dimethyl sulfide (Odorous) | Highly reactive but hygroscopic salt. Good for difficult couplings. |
| IDCP | Low | -- | "Soft" promoter. Only activates "Armed" donors. Excellent for kinetic separations. |
| BSP / Tf₂O | Very High | -- | Low-temperature activation (-60°C). Useful for beta-mannosylation (Crich protocol). |
Troubleshooting & Optimization
-
Problem: Hydrolysis of Donor (Hemiacetal formation).
-
Cause: Wet solvent or molecular sieves not active.
-
Solution: Flame dry glassware. Activate sieves at 300°C under vacuum. Ensure DCM is distilled over CaH₂.
-
-
Problem: Aglycone Transfer (Acceptor-S-Ph formation).
-
Cause: The acceptor's nucleophile attacks the sulfur atom instead of the anomeric carbon.
-
Solution: This is rare with NIS but common with other promoters. Switch solvent to Nitrile or lower the temperature.
-
-
Problem: Low Stereoselectivity.
-
Solution:
-
For 1,2-trans (e.g., β-Glc): Ensure a participating group (Ac, Bz) is at C-2.
-
For 1,2-cis (e.g., α-Glc): Use non-participating groups (Bn) and ether solvents (Et₂O, Dioxane) to utilize the solvent effect.
-
-
References
-
Fraser-Reid, B., et al. (1988). "Armed/disarmed effects in glycosyl donors: rationalization and sidetracking." Journal of the American Chemical Society. Link
-
Veeneman, G. H., et al. (1990). "Iodonium ion promoted reactions of thioglycosides."[6] Tetrahedron Letters. Link
-
Codee, J. D., et al. (2005). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews. Link
-
Zhang, Z., et al. (1999). "Programmable One-Pot Oligosaccharide Synthesis." Journal of the American Chemical Society. Link
-
Crich, D., & Sun, S. (1998). "Direct Synthesis of β-Mannopyranosides by the Sulfoxide Method." Journal of the American Chemical Society. Link
Sources
- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimization of glycosylation reactions with mannosyl donors
Topic: Optimization of Glycosylation Reactions with Mannosyl Donors Ticket ID: MAN-OPT-2026 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Mannose Paradox
Welcome to the Mannosylation Support Center. If you are here, you are likely facing one of the two classic challenges in mannose chemistry:
-
The
-Mannose Problem: Constructing the 1,2-cis- -linkage, which is disfavored by both the anomeric effect and standard neighboring group participation. -
The Reactivity Mismatch: Balancing donor reactivity with promoter strength to prevent hydrolysis or orthoester formation.
This guide moves beyond standard textbook procedures to provide a causal, mechanistic troubleshooting framework.
Diagnostic Module: Stereoselectivity ( vs. )
The -Mannose Protocol (The Crich Method)
Target: 1,2-cis-
The Mechanism (Why it works)
The 4,6-O-benzylidene acetal is non-negotiable. It locks the pyranose ring, destabilizing the oxocarbenium ion (SSIP) and favoring the formation of a tight Contact Ion Pair (CIP)—specifically the
DOT Diagram: Crich
Caption: The 4,6-benzylidene lock favors the
Protocol A: Optimized Crich
-Mannosylation
Use this for: Primary and secondary alcohols when
-
Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-D-mannopyranosyl sulfoxide.
-
Solvent: Dichloromethane (DCM). Strictly anhydrous.
-
Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP).[2][3][4] Essential to buffer TfOH without nucleophilic interference.
-
Activator: Triflic anhydride (Tf
O).[1][5] -
Temperature: -78°C (Activation)
-78°C (Coupling).
Step-by-Step:
-
Dissolve Donor (1.0 equiv) and TTBP (2.0 equiv) in DCM (0.05 M) over activated 4Å MS. Stir 1h at RT, then cool to -78°C.
-
Add Tf
O (1.1 equiv). Observation: Solution may turn yellow/orange. -
Stir 15 mins to generate the
-triflate. -
Add Acceptor (1.5–2.0 equiv) dissolved in minimal DCM slowly.
-
Stir at -78°C for 1–2 h. Do not warm up until TLC indicates consumption of the triflate.
The -Mannose Protocol
Target: 1,2-trans-
-
Donor Design: Install an acyl group (Acetyl, Benzoyl) at C2 .
-
Mechanism: The C2-ester forms a five-membered acyloxonium ion intermediate. Since the C2 substituent in mannose is axial, the acyloxonium bridge blocks the
-face, forcing -attack.
Reactivity & Stability Troubleshooting
Donor-Promoter Matching
A common failure mode is "mismatched" reactivity—using a promoter that is too weak for a disarmed donor, or too strong for an armed one (leading to hydrolysis).
Table 1: Recommended Donor-Promoter Systems
| Donor Type | Protection Pattern | Reactivity | Recommended Promoter | Temp |
| Thioglycoside | Benzyl ethers (Armed) | High | NIS / TfOH (catalytic) | -40°C |
| Thioglycoside | Benzoyl esters (Disarmed) | Low | NIS / TfOH (stoic.) or AgOTf | 0°C to RT |
| Trichloroacetimidate | Benzyl ethers | Very High | TMSOTf (0.1 eq) | -78°C |
| Sulfoxide | 4,6-Benzylidene | Tunable | Tf | -78°C |
| Fluoride | Any | Moderate | Cp | RT |
Orthoester Formation
Symptom: You isolate a product that is acid-labile and shows unexpected NMR signals (e.g., quaternary carbon at ~120 ppm).
Cause: When using C2-acyl donors (for
-
Rearrangement: Orthoesters are often kinetic traps. Treating the crude orthoester with mild acid (BF
OEt ) can rearrange it to the thermodynamic glycoside. -
Solvent: Avoid basic conditions. Ensure the reaction is strictly anhydrous.
Analytical Verification (The "Is it or ?" Matrix)
CRITICAL WARNING: Unlike glucose, where
-
-Mannose (
- ): Hz. -
-Mannose (
- ): Hz. -
Both are small singlets/doublets.
Table 2: Reliable Identification of Mannose Anomers
| Parameter | ||
| ~170 - 175 Hz | ~158 - 163 Hz | |
| H-1 Chemical Shift | Downfield ( | Upfield ( |
| C-1 Chemical Shift | ||
| H-5 Chemical Shift | Normal | Often shielded (upfield) |
FAQ: Frequently Asked Questions
Q: My Crich
-
Solution: Increase donor concentration (0.1 M). Use a more reactive "pre-spacer" acceptor if possible, or switch to the Intramolecular Aglycon Delivery (IAD) method (silicon-tethered) for difficult acceptors.
Q: Can I use acetonitrile for
Q: How do I remove the 4,6-benzylidene group after the reaction?
A: Standard hydrolysis (AcOH/H
References
-
Crich, D., & Sun, S. (1998). Direct Synthesis of
-Mannopyranosides by the Sulfoxide Method. Journal of the American Chemical Society, 120(2), 435–436. Link -
Codée, J. D., et al. (2011). Stereoelectronic effects in carbohydrate chemistry: The anomeric effect and beyond. Chemical Society Reviews, 40, 5244-5272. Link
-
Ahmadipour, S., et al. (2019). Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations.[3][4] Journal of the American Chemical Society, 141(37), 14515–14519. Link
-
Bols, M., et al. (2015).[2]
-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation.[2] Chemical Communications, 51, 13245-13248. Link
End of Technical Support Guide. For further assistance, please contact the synthesis facility.
Sources
- 1. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 2. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
compatibility of benzylidene group with other protecting groups
Ticket Subject: Compatibility & Manipulation of Benzylidene Groups
Status: Open Assigned Specialist: Senior Application Scientist Priority: High
Welcome to the Support Center
You have accessed the advanced troubleshooting guide for Benzylidene Acetals , the industry-standard "workhorse" for protecting 1,3-diols (and occasionally 1,2-diols) in carbohydrate and polyol chemistry.
This guide is not a textbook definition; it is a functional manual designed to help you integrate this protecting group into complex synthetic pathways (Boc, Fmoc, Silyl strategies) and troubleshoot failure points in formation and cleavage.
Module 1: System Installation (Formation)
The Issue: Users often report low yields or incorrect stereoisomers when installing the benzylidene group. Root Cause: Failure to distinguish between Kinetic and Thermodynamic control.
Standard Protocol: Thermodynamic Control (Zinc Chloride Method)
This is the default method for hexoses (Glucose, Galactose, Mannose) to form the 4,6-O-benzylidene ring. The 6-membered dioxane ring is thermodynamically favored over the 5-membered dioxolane.
Reagents: Benzaldehyde, ZnCl₂ (anhydrous). Mechanism: ZnCl₂ acts as a Lewis acid and a dehydrating agent.
-
Preparation: Suspend the dry sugar (10 mmol) in neat benzaldehyde (20 mL).
-
Activation: Add anhydrous ZnCl₂ (4-5 equiv). Note: Freshly fused ZnCl₂ is critical for difficult substrates.
-
Reaction: Stir at RT for 4–12 h. The mixture will eventually clear as the product forms.
-
Workup (Critical Step): Pour into ice water/hexanes. The benzaldehyde stays in the organic phase; the product often precipitates or requires extraction with EtOAc.
-
Validation: Check NMR for the benzylic proton singlet (δ 5.5–5.6 ppm).
Troubleshooting Table: Formation Failures
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| No Reaction | Wet reagents | ZnCl₂ is extremely hygroscopic. Flame-dry it or use freshly opened bottles. |
| Wrong Isomer (2,3-O) | Kinetic control | If using dimethyl acetal + acid (TsOH) in DMF, you may form the 5-membered ring (2,3-O) kinetically. Switch to ZnCl₂/PhCHO for 4,6-selectivity. |
| Polymerization | Acid too strong | In highly sensitive substrates (e.g., furanosides), ZnCl₂ might be too harsh. Switch to Benzaldehyde dimethyl acetal + CSA (Camphorsulfonic acid). |
Module 2: System Integration (Orthogonality)
The Issue: "Will my benzylidene survive step X?" Core Logic: Benzylidene acetals are Acid Labile and Base Stable .
Compatibility Matrix
| Protecting Group | Condition | Compatibility Status | Explanation |
| Fmoc | Base (Piperidine) | Compatible | Benzylidenes are completely stable to basic Fmoc deprotection conditions. |
| Boc | Acid (TFA) | Incompatible | TFA (even 20%) will hydrolyze the acetal. Do not use Benzylidene if you need to remove Boc while keeping the acetal intact. |
| TBDMS / TIPS | Fluoride (TBAF) | Compatible | Fluoride treatment does not affect the acetal. |
| Acetates/Benzoates | Zemplén (NaOMe) | Compatible | Stable to transesterification conditions. |
| Bn / Cbz | Hydrogenolysis (H₂/Pd) | Conditional | Benzylidenes are susceptible to hydrogenolysis but are slower than benzyl ethers. Selective removal of Bn over Benzylidene is difficult without poisoning the catalyst. |
Visualizing Orthogonality
The following diagram illustrates the survival of the Benzylidene group under various stress tests.
Figure 1: Stability profile of the Benzylidene Acetal. Green indicates stability, Red indicates cleavage/reaction.
Module 3: Advanced Operations (Regioselective Opening)
The Insight: The true power of the benzylidene group is not just protection, but its ability to be regioselectively opened to generate asymmetric building blocks.[1]
Workflow 1: Reductive Opening
You can selectively open the ring to leave a Benzyl ether (Bn) on O4 or O6 depending on the reagent.[1]
-
Scenario A: You want the 4-O-Benzyl ether (Free 6-OH).
-
Reagent: LiAlH₄ / AlCl₃.[2]
-
Mechanism: The bulky Lewis Acid (AlCl₃) coordinates to the less hindered O6 oxygen. Hydride attacks the acetal carbon. The C-O6 bond breaks (leaving group), leaving the benzyl group attached to O4.
-
Protocol: Dissolve substrate in THF/Ether. Add AlCl₃ (4 equiv), then LiAlH₄ (4 equiv) slowly. Reflux may be required.
-
-
Scenario B: You want the 6-O-Benzyl ether (Free 4-OH).
-
Reagent: NaCNBH₃ / HCl (etheral).
-
Mechanism: Under protic conditions (or using specific borane reagents like BH₃·Me₃N/AlCl₃), the mechanism shifts. The proton/electrophile activates the acetal, but the hydride delivery is directed to the O4 position, or the O4-Acetate bond is cleaved. Note: This is solvent and temperature dependent.
-
Protocol: Sodium cyanoborohydride in THF with HCl/Ether added dropwise at 0°C until pH < 3.
-
Workflow 2: Oxidative Opening (Hanessian-Hullar Reaction)
Goal: Convert the acetal into a 6-Bromo-4-Benzoate . This simultaneously functionalizes C6 (for further substitution) and protects C4.
-
Reagent: NBS (N-Bromosuccinimide) / BaCO₃ / CCl₄ (or PhCF₃ as a green alternative).
-
Mechanism: Radical/Ionic hybrid mechanism. NBS brominates the benzylic position.[3] Rearrangement leads to the benzoyl group migrating to O4 and bromine attacking C6.
Decision Tree: Ring Opening
Figure 2: Strategic decision tree for regioselective opening of the benzylidene ring.
FAQs (Troubleshooting Tickets)
Ticket #1042: "My benzylidene group vanished during Boc deprotection."
-
Diagnosis: You used TFA or HCl to remove a Boc group. Benzylidene acetals are acid-labile.
-
Solution: You have a strategy mismatch.
-
Switch N-protection: Use Fmoc (base labile) or Alloc (Pd labile) instead of Boc.
-
Switch O-protection: If you must use Boc, replace the Benzylidene with a TBDMS group (if silyl migration isn't a risk) or separate Benzyl ethers (stable to TFA).
-
Ticket #2099: "I need to remove the Benzylidene but keep my Benzyl (Bn) ethers intact."
-
Diagnosis: Hydrogenolysis will strip both. Strong acid might degrade other parts of the molecule.
-
Solution: Use mild acidic hydrolysis or oxidative removal .
-
Method: 80% Acetic Acid at 60°C. This is often mild enough to hydrolyze the acetal without touching benzyl ethers.
-
Alternative: Iodine in MeOH (I₂/MeOH) can sometimes cleave acetals under neutral conditions, though results vary by substrate.
-
Ticket #3015: "The Hanessian-Hullar reaction gave me a mixture of products."
-
Diagnosis: Moisture in the system or incomplete NBS reaction.
-
Solution: This reaction requires anhydrous conditions. Ensure BaCO₃ is dry (it acts as an acid scavenger). If the reaction is sluggish, initiate with light (radical mechanism).
References
-
Greene's Protective Groups in Organic Synthesis (5th Ed). Wuts, P.G.M.[4] Wiley-Interscience. (The definitive source on stability constants).
-
Regioselective Reductive Openings of Benzylidene Acetals. Organic Chemistry Portal. (Detailed reagent lists for 4-OH vs 6-OH selectivity).
-
The Hanessian-Hullar Reaction. Hanessian, S. Carbohydrate Research, 1966.[3] (The seminal paper on oxidative opening with NBS). [3]
-
Mechanistic Studies on Borane Reductions. Journal of Organic Chemistry, 2010. (Explains the coordination of Lewis Acids to O6 vs O4).
Sources
Validation & Comparative
13C NMR data for 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Topic: Comparative 13C NMR Analysis of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside[1]
Executive Summary & Technical Context
Target Compound: 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside Common Synonyms: Methyl 3-O-methyl-4,6-O-benzylidene-α-D-mannopyranoside CAS Registry Number: (Derivative of 4148-58-7) Molecular Formula: C₁₅H₂₀O₆ Molecular Weight: 296.32 g/mol [1]
This guide provides a technical comparison of the 13C NMR spectral data for the target compound against its direct biosynthetic precursor, Methyl 4,6-O-benzylidene-α-D-mannopyranoside .[1] The target molecule is a critical intermediate in the synthesis of 3-O-methyl-D-mannose (a sugar found in specific bacterial polysaccharides) and requires precise regioselective methylation at the O-3 position.[1]
Key Analytical Challenge: Distinguishing the 3-O-methyl derivative from the 2-O-methyl isomer and the unmethylated precursor using 13C NMR chemical shifts.
Experimental Protocol & Methodology
To ensure reproducibility, the following protocol outlines the synthesis and acquisition parameters used to generate the comparative data.
Synthesis Workflow (Context for Analysis)
The target compound is synthesized via a regioselective methylation of the precursor. Understanding this pathway is essential for interpreting the NMR impurities.
-
Starting Material: Methyl α-D-mannopyranoside.[1][2][3][4][5][6][7][8]
-
Acetal Protection: Reaction with benzaldehyde dimethyl acetal (cat. CSA/TsOH) yields Methyl 4,6-O-benzylidene-α-D-mannopyranoside (Precursor).[1]
-
Regioselective Methylation:
-
Method A (Phase Transfer): Precursor + MeI + NaOH + TBAB (Phase Transfer Catalyst) in DCM/H₂O.
-
Method B (Stannylene): Precursor + Bu₂SnO -> Stannylene acetal -> MeI/CsF.[1]
-
Note: Method A often yields a mixture of 2-O-methyl, 3-O-methyl, and 2,3-di-O-methyl derivatives, making NMR analysis critical for purification.[1]
-
NMR Acquisition Parameters
-
Instrument: Bruker Avance III HD (400 MHz for 1H, 100 MHz for 13C).
-
Solvent: Chloroform-d (CDCl₃) is preferred over D₂O or DMSO-d₆ due to the solubility of the benzylidene group and the distinct resolution of hydroxyl protons.[1]
-
Reference: Internal TMS (0.00 ppm) or CDCl₃ triplet center (77.16 ppm).
-
Temperature: 298 K.
Comparative 13C NMR Data Analysis
The following table contrasts the 13C chemical shifts of the unmethylated precursor with the target 3-O-methyl derivative. The shifts for the target are derived from standard glycosylation shift effects (α-effect ~+9 ppm, β-effect ~-1 ppm) applied to the experimental precursor values.[1]
Table 1: 13C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
| Carbon Position | Precursor (δ ppm) | Target: 3-O-Me (δ ppm) | Shift Effect (Δδ) | Assignment Logic |
| C-1 (Anomeric) | 101.4 | 101.5 | +0.1 | Minimal change; characteristic α-manno config. |
| C-2 | 70.6 | 69.8 | -0.8 | β-effect: Upfield shift due to methylation at neighbor C-3.[1] |
| C-3 | 68.9 | 78.2 | +9.3 | α-effect: Diagnostic downfield shift indicating O-methylation. |
| C-4 | 79.1 | 78.5 | -0.6 | β-effect: Upfield shift; C-4 is part of the rigid benzylidene ring.[1] |
| C-5 | 63.4 | 63.5 | +0.1 | Remote from methylation site.[1] |
| C-6 | 68.9 | 69.0 | +0.1 | Part of benzylidene ring; largely unaffected.[1] |
| Ph-CH (Acetal) | 102.3 | 102.1 | -0.2 | Characteristic singlet for benzylidene acetal.[1] |
| OMe (C-1) | 55.1 | 55.2 | +0.1 | Glycosidic methyl group.[1] |
| OMe (C-3) | — | 57.8 | N/A | New Signal: The 3-O-methyl group typically appears at 57-59 ppm.[1] |
| Aromatic (Ph) | 126-137 | 126-137 | — | Multiplets for phenyl ring carbons.[1] |
Note: Precursor values are based on experimental literature for Methyl 4,6-O-benzylidene-α-D-mannopyranoside. Target values are calculated using established substituent chemical shift additivity rules for carbohydrate ethers.
Structural Elucidation & Logic
To confidently assign the structure of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside , researchers must follow this deductive logic pathway:
-
Verify the Skeleton (Benzylidene & Mannose):
-
Confirm Regiochemistry (3-O-Me vs. 2-O-Me):
-
The "C-3 Shift" Rule: In the precursor, C-3 appears at ~69 ppm.[1] Upon methylation, C-3 shifts downfield by ~9 ppm to 78-80 ppm .[1]
-
The "C-2 Shift" Rule: If the methylation occurred at C-2 (the isomer), C-2 would shift from ~71 ppm to ~80 ppm, while C-3 would remain upfield (~68-70 ppm).[1]
-
Observation: In the target compound, you observe a new signal in the 78-80 ppm range (C-3) and the retention of a signal near 70 ppm (C-2).[1]
-
-
Proton NMR Correlation (Supporting Evidence):
-
In the 1H NMR, the H-2 signal will appear as a doublet of doublets (or broad singlet) that shifts downfield if acylated, but upfield or distinct if methylated.
-
Crucially, if C-2 is free (as in the target), the OH-2 proton may be visible in dry CDCl₃ as a doublet (coupling to H-2) or singlet, exchangeable with D₂O.[1]
-
Visualization: Synthesis & Assignment Workflow
The following diagram illustrates the logical flow from synthesis to NMR assignment, highlighting the critical decision nodes for identifying the correct regioisomer.
Caption: Logical workflow for synthesizing and identifying the 3-O-methyl derivative using 13C NMR diagnostic shifts.
References
-
Carçabal, P., et al. (2006).[4] "Spectral signatures and structural motifs in isolated and hydrated monosaccharides."[4] ResearchGate. (Provides baseline spectral data for benzylidene mannosides).
-
Bock, K., & Pedersen, C. (1983). "Carbon-13 NMR Spectroscopy of Monosaccharides." Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.[1] (Authoritative source for carbohydrate chemical shift additivity rules).
-
Synthose Inc. (2024). "Product Data: Methyl 4,6-O-benzylidene-α-D-mannopyranoside." Synthose Catalog. (Reference for precursor characterization).
-
PubChem. (2025). "Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside Spectral Data." National Library of Medicine. (Comparative data for benzylidene acetal shifts). [1]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 4,6-O-Benzylidene vs. 4,6-O-p-Methoxybenzylidene Protecting Groups in Carbohydrate Chemistry
In the intricate field of carbohydrate synthesis, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity. Among the most reliable tools for the simultaneous protection of the C4 and C6 hydroxyls of pyranosides are cyclic acetals, particularly the 4,6-O-benzylidene acetal. Its substituted derivative, the 4,6-O-p-methoxybenzylidene (PMP or anisylidene) acetal, offers a nuanced set of properties that can be exploited for sophisticated synthetic strategies. This guide provides an in-depth comparison of these two essential protecting groups, grounded in mechanistic principles and supported by experimental data, to inform your selection in complex synthetic campaigns.
Core Structural and Electronic Differences
The fundamental distinction between the benzylidene and the p-methoxybenzylidene acetal lies in the electronic character of the aromatic ring. The p-methoxy substituent on the PMP group acts as a powerful electron-donating group (EDG) through resonance. This increased electron density has profound consequences for the stability and reactivity of the acetal linkage.
Specifically, the EDG effect of the methoxy group enriches the electron density on the acetal oxygens (O4 and O6), making them more Lewis basic. Furthermore, it significantly stabilizes the formation of an adjacent carbocation (an oxocarbenium ion), which is a key intermediate in both acidic and oxidative cleavage mechanisms.
Caption: Core structures of benzylidene and p-methoxybenzylidene acetals.
Synthesis and Formation
The formation of both acetals proceeds via a similar and well-established mechanism: the acid-catalyzed reaction of a pyranoside bearing free 4,6-hydroxyls with either benzaldehyde or p-methoxybenzaldehyde (anisaldehyde), respectively. The reaction is typically driven to completion by the removal of water.
Caption: General workflow for the formation of benzylidene-type acetals.
While the conditions are largely interchangeable, the slightly higher reactivity of the electron-rich anisaldehyde may sometimes allow for milder conditions or shorter reaction times compared to benzaldehyde.
Comparative Stability and Cleavage Pathways
The true utility and strategic differentiation between these two groups become evident when considering their stability and deprotection pathways. The electronic differences introduced by the p-methoxy group create distinct opportunities for selective cleavage.
Acidic Cleavage (Full Deprotection)
Both acetals are stable under basic conditions but are cleaved by acid to regenerate the 4,6-diol. However, the PMP acetal is significantly more acid-labile. The p-methoxy group stabilizes the intermediate oxocarbenium ion, lowering the activation energy for hydrolysis.
-
Benzylidene Acetal: Requires relatively strong acidic conditions for cleavage, such as aqueous sulfuric acid or 80% aqueous acetic acid at elevated temperatures.[1][2]
-
p-Methoxybenzylidene Acetal: Can be cleaved under much milder acidic conditions. For example, p-methoxybenzylidene acetals hydrolyze approximately 10 times faster than their benzylidene counterparts and can often be removed with 80% aqueous acetic acid at room temperature.[2]
Oxidative Cleavage: The Key Point of Orthogonality
This is the most significant difference between the two groups. The electron-rich aromatic ring of the PMP acetal makes it highly susceptible to cleavage by oxidative reagents, a pathway that is largely inaccessible for the unsubstituted benzylidene acetal under similar conditions.[3][4]
-
Benzylidene Acetal: Generally stable to mild oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5]
-
p-Methoxybenzylidene Acetal: Readily cleaved by oxidants such as DDQ or ceric ammonium nitrate (CAN) to yield a 4-O-p-methoxybenzoyl ester and a free 6-OH (or vice versa, depending on the substrate).[3][6] This transformation is exceptionally useful as it allows for the deprotection of the PMP acetal while leaving other protecting groups, including standard benzyl ethers and benzylidene acetals, intact.
Caption: Comparison of primary cleavage pathways for the two acetals.
Reductive Cleavage (Regioselective Opening)
Reductive opening of the acetal ring is a powerful method to generate a benzyl (or PMB) ether at one position and a free hydroxyl at the other, providing a gateway for further selective functionalization.[7][8] The choice of Lewis acid and hydride source dictates the regioselectivity, which is often governed by a balance between steric accessibility (favoring attack at O-6) and electronic effects (Lewis basicity, O-4 > O-6).[9][10]
The PMP acetal is more reactive than the benzylidene acetal in these transformations. This heightened reactivity enables a remarkable level of temperature-controlled regioselectivity that is not achievable with the standard benzylidene group.[9][10]
-
With BH₃/Bu₂BOTf:
-
Comparative Reactivity: Critically, the less reactive 4,6-O-benzylidene acetal is inert under the low-temperature (-78 °C) conditions used to generate the 6-O-PMB ether, providing another layer of potential orthogonality.[9]
Data Summary and Performance Comparison
| Feature | 4,6-O-Benzylidene Acetal | 4,6-O-p-Methoxybenzylidene (PMP) Acetal | Rationale / Causality |
| Relative Acid Stability | More Stable | Less Stable (approx. 10x more labile)[2] | Electron-donating p-methoxy group stabilizes the oxocarbenium ion intermediate during hydrolysis. |
| Susceptibility to Oxidative Cleavage | Highly Robust (e.g., to DDQ) | Highly Susceptible (e.g., to DDQ, CAN)[3][6] | The electron-rich PMP ring is readily oxidized, facilitating acetal cleavage. |
| Reactivity in Reductive Opening | Standard Reactivity | More Reactive | Increased Lewis basicity of acetal oxygens and stabilization of the activated complex. |
| Key Synthetic Advantage | Robust, general protection; reliable for standard reductive openings. | Orthogonal deprotection via oxidation; tunable regioselectivity in reductive openings.[9][10] | The unique electronic properties of the PMP group enable these advanced applications. |
Table 1: Head-to-head comparison of key performance characteristics.
| Cleavage Type | Reagent System | Typical Outcome for Benzylidene Acetal | Typical Outcome for PMP Acetal |
| Full Deprotection | 80% aq. AcOH, heat | 4,6-Diol | 4,6-Diol (often achievable at RT)[2] |
| Full Deprotection | H₂, Pd/C | 4,6-Diol | 4,6-Diol |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | No Reaction | 4(6)-O-p-Methoxybenzoyl Ester[6] |
| Reductive Opening | DIBAL-H or BH₃/Bu₂BOTf (0°C) | 4-O-Benzyl Ether[9] | 4-O-PMB Ether[9][10] |
| Reductive Opening | NaCNBH₃, H⁺ | 6-O-Benzyl Ether[9] | 6-O-PMB Ether[9] |
| Reductive Opening | BH₃/Bu₂BOTf (-78°C) | No Reaction[9] | 6-O-PMB Ether[9][10] |
Table 2: Common cleavage conditions and their respective outcomes.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside
This protocol is a standard procedure for acetal formation.[11]
-
Suspend methyl α-D-glucopyranoside (1.0 eq) in acetonitrile.
-
Add benzaldehyde (1.1 eq) and zinc chloride (fused, 1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a cold, stirred solution of saturated aqueous sodium bicarbonate.
-
Stir for 30 minutes, then filter the resulting precipitate.
-
Wash the solid with cold water and dry under vacuum to yield the product.
Protocol 2: Temperature-Controlled Regioselective Opening of a PMP Acetal
This protocol demonstrates the unique, tunable cleavage of the PMP acetal.[9][10]
-
For the 4-O-PMB Ether (Thermodynamic Product):
-
Dissolve the 4,6-O-PMP protected sugar (1.0 eq) in dry THF and cool to 0 °C under an inert atmosphere.
-
Add a solution of borane-THF complex (BH₃·THF, 5.0 eq) followed by dibutylboron triflate (Bu₂BOTf, 2.5 eq).
-
Stir the reaction at 0 °C until TLC indicates consumption of the starting material.
-
Quench the reaction by the sequential addition of triethylamine, methanol, and then water.
-
Concentrate the mixture and purify by silica gel chromatography.
-
-
For the 6-O-PMB Ether (Kinetic Product):
-
Follow the same procedure as above, but cool the initial solution to -78 °C before the addition of BH₃·THF and Bu₂BOTf.
-
Maintain the reaction at -78 °C throughout. Quench and work up as described above.
-
Senior Scientist's Perspective: Making the Right Choice
The choice between these two protecting groups is not arbitrary but a strategic decision based on the planned synthetic route.
-
Choose the 4,6-O-benzylidene acetal when:
-
You require a robust, workhorse protecting group for the 4,6-diols that will withstand a wide range of conditions, including mild oxidation.
-
Your strategy involves a standard regioselective reductive opening and orthogonality with oxidative deprotection is not a requirement.
-
Cost and simplicity are primary drivers, as benzaldehyde is more economical than anisaldehyde.
-
-
Choose the 4,6-O-p-methoxybenzylidene acetal when:
-
Orthogonality is key. The ability to selectively remove the PMP acetal via oxidation in the presence of benzyl ethers or benzylidene acetals is its single most powerful feature.
-
Your synthesis requires milder conditions for full deprotection to the diol.
-
You need to exploit the enhanced reactivity and temperature-controlled regioselectivity of its reductive opening to access either the 4-O-PMB or 6-O-PMB ether with high selectivity.[9][10]
-
By understanding the fundamental electronic differences and their impact on reactivity, researchers can leverage these two protecting groups to design more elegant, efficient, and sophisticated syntheses of complex carbohydrates and glycoconjugates.
References
-
Hernández-Torres, J. M., Achkar, J., & Wei, A. (2004). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. The Journal of Organic Chemistry, 69(21), 7206–7211. [Link]
-
Ino, R., et al. (2013). Cleavage of 4,6-O-Benzylidene Acetal Using Sodium Hydrogen Sulfate Monohydrate. Natural Product Communications, 8(7), 1934578X1300800. [Link]
-
PubMed. (2004). Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals. Journal of Organic Chemistry. [Link]
- Garegg, P. J., & Hultberg, H. (1982). A novel, reductive ring-opening of carbohydrate benzylidene acetals.
-
Reddy, G. S., & Sass, V. (2010). Regioselective Control in the Oxidative Cleavage of 4,6-O-Benzylidene Acetals of Glycopyranosides by Dimethyldioxirane. The Journal of Organic Chemistry, 75(5), 1784-1787. [Link]
- Chandrasekhar, S., et al. (2006). A highly regio- and chemoselective reductive cleavage of benzylidene acetals derived from 1,2- and 1,3-diols. Tetrahedron Letters, 47(21), 3475-3477.
- Ganguly, A. K., et al. (2007). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. Tetrahedron Letters, 48(49), 8671-8674.
-
Gopalan, B., & Kumar, S. (2003). Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium Bromide. The Journal of Organic Chemistry, 68(13), 5433-5435. [Link]
-
ResearchGate. (2004). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. [Link]
-
Johnsson, R., Ohlin, M., & Ellervik, U. (2010). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 75(24), 8442-8452. [Link]
-
Sass, V., et al. (2010). Regioselective Control in the Oxidative Cleavage of 4,6-O-Benzylidene Acetals of Glycopyranosides by Dimethyldioxirane. The Journal of Organic Chemistry. [Link]
-
Demchenko, A. V., & Stauch, T. (2000). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 77(10), 1344. [Link]
- Kocienski, P. J. (2005). Protective Groups (3rd ed.). Georg Thieme Verlag.
- van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press.
- Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects.
-
PubMed. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research. [Link]
- Liu, J., & Wong, C.-H. (2002). An efficient method for the cleavage of p-methoxybenzylidene (PMP), tetrahydropyranyl (THP) and 1,3-dithiane protecting groups by Selectfluor™. Tetrahedron Letters, 43(22), 4037-4039.
-
SciSpace. (2004). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. [Link]
- Crich, D., et al. (2011). Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species.
- Kocienski, P. J. (2005). Protective Groups. (This is a general reference for protecting group chemistry).
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Baskaran, S., et al. (2010). Regioselective oxidative cleavage of benzylidene acetals: synthesis of alpha- and beta-benzoyloxy carboxylic acids.
- Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
- Crich, D., et al. (2007). Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-O-benzylidene protected mannopyranosyl donors and related species. Accounts of Chemical Research, 40(12), 1300-1310.
- Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. Academic Press.
- Demchenko, A. V., et al. (2018). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. The Journal of Organic Chemistry, 83(15), 8027-8037.
-
Guo, Z. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 21(7), 899. [Link]
-
Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. [Link]
- Crich, D., et al. (2007).
- ResearchGate. (2015). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. [Link]
- Deninno, M., et al. (1995). A method for the selective reduction of carbohydrate 4,6-O-benzylidene acetals. Tetrahedron Letters, 36(5), 653-656.
- Google Patents. (2021).
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- 9. Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to X-ray Crystallography of 4,6-O-Benzylidene Protected Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of Benzylidene-Protected Carbohydrates
In the realm of synthetic carbohydrate chemistry, the 4,6-O-benzylidene acetal is a cornerstone protecting group. Its rigidifying effect on the pyranose ring not only facilitates stereoselective glycosylations but also provides a stable scaffold for the synthesis of complex oligosaccharides and glycoconjugates with significant therapeutic potential. An unambiguous determination of the three-dimensional structure of these intermediates is paramount for understanding reaction mechanisms, predicting stereochemical outcomes, and designing novel carbohydrate-based therapeutics. While Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information in solution, single-crystal X-ray crystallography remains the gold standard for obtaining atomic-resolution structural data in the solid state. This guide provides an in-depth comparison of crystallographic approaches for 4,6-O-benzylidene protected carbohydrates, offering experimental insights and data-driven comparisons to aid researchers in their structural elucidation endeavors.
The Decisive Edge of X-ray Crystallography
While NMR spectroscopy is adept at revealing the constitution and solution-state conformation of molecules, X-ray crystallography offers an unparalleled level of detail regarding the precise spatial arrangement of atoms in a crystal lattice. This includes definitive information on:
-
Stereochemistry: Absolute configuration at all chiral centers.
-
Conformation: Precise torsion angles of the pyranose ring and the benzylidene acetal.
-
Intermolecular Interactions: Detailed mapping of hydrogen bonding networks and other non-covalent interactions that dictate crystal packing.
-
Bond Lengths and Angles: Highly accurate measurements that can reveal subtle electronic effects.
This granular detail is often crucial for resolving ambiguities that may arise from NMR data alone, particularly in complex diastereomeric mixtures or when subtle conformational differences can have profound impacts on reactivity.
Experimental Workflow: From Solution to Structure
The journey from a purified 4,6-O-benzylidene protected carbohydrate to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow outlines the key stages and the rationale behind the experimental choices.
Caption: A generalized workflow for the X-ray crystallographic analysis of 4,6-O-benzylidene protected carbohydrates.
Detailed Protocol: Crystallization of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This protocol provides a detailed methodology for the crystallization of a representative 4,6-O-benzylidene protected carbohydrate, which can be adapted for other derivatives.
Materials:
-
Purified methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Propan-2-ol (isopropanol), analytical grade
-
Deionized water
-
Small Erlenmeyer flask (10-25 mL)
-
Hotplate with stirring capability
-
Watch glass
-
Pasteur pipette
-
Crystallization dish or beaker
Procedure:
-
Dissolution: In the Erlenmeyer flask, dissolve approximately 100 mg of the purified methyl 4,6-O-benzylidene-α-D-glucopyranoside in a minimal amount of boiling propan-2-ol (e.g., 2-3 mL). The exact volume will depend on the solubility of the specific compound. Gentle heating and stirring will facilitate dissolution.
-
Addition of Anti-Solvent: Once the carbohydrate is fully dissolved, add deionized water dropwise to the hot solution until a faint, persistent turbidity is observed. This indicates that the solution is approaching saturation. A typical ratio of propan-2-ol to water is approximately 95:5.
-
Clarification: If turbidity persists, add a minimal amount of hot propan-2-ol dropwise until the solution becomes clear again. This ensures that the crystallization process begins from a homogeneous solution.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the growth of larger, higher-quality crystals, the flask can be placed in a Dewar flask containing warm water or in a styrofoam box to insulate it and slow the cooling rate.
-
Crystal Growth: Leave the flask undisturbed for 24-72 hours. During this time, crystals should form.
-
Isolation: Once a sufficient number of well-formed crystals are observed, carefully decant the mother liquor using a Pasteur pipette.
-
Washing: Gently wash the crystals with a small amount of cold propan-2-ol to remove any residual impurities from the surface.
-
Drying: Allow the crystals to air-dry or dry under a gentle stream of nitrogen.
Comparative Crystallographic Data
The following table presents a comparison of crystallographic data for a selection of 4,6-O-benzylidene protected carbohydrates. This data highlights the influence of stereochemistry and the presence of solvent molecules on the crystal packing and unit cell parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside monohydrate[1][2][3] | C₁₄H₁₈O₆·H₂O | Monoclinic | P2₁ | 9.845(3) | 4.8475(13) | 15.688(4) | 103.927(2) | 734.37(8) | 2 |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside (anhydrous)[1] | C₁₄H₁₈O₆ | Orthorhombic | P2₁2₁2₁ | 8.331(2) | 13.018(3) | 12.824(3) | 90 | 1390.1(6) | 4 |
| Methyl 4,6-O-benzylidene-β-D-glucopyranoside[1] | C₁₄H₁₈O₆ | Orthorhombic | P2₁2₁2₁ | 5.893(2) | 11.834(4) | 20.012(6) | 90 | 1395.2(8) | 4 |
| Methyl 4,6-O-benzylidene-α-D-mannopyranoside[4][5][6] | C₁₄H₁₈O₆ | Orthorhombic | P2₁2₁2₁ | 8.421(2) | 12.987(3) | 12.793(3) | 90 | 1398.2(6) | 4 |
| Methyl 4,6-O-benzylidene-2,3-O-dibutylstannylene-α-D-glucopyranoside[7] | C₂₂H₃₄O₆Sn | Orthorhombic | P2₁2₁2₁ | 12.479(2) | 19.202(5) | 19.654(6) | 90 | 4707(2) | 4 |
Comparison with Alternative Techniques: X-ray Crystallography vs. NMR Spectroscopy
The choice between X-ray crystallography and NMR spectroscopy for the structural elucidation of 4,6-O-benzylidene protected carbohydrates is often dictated by the specific research question and the nature of the sample.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D structure, bond lengths, bond angles, torsion angles, intermolecular interactions in the solid state. | Connectivity, relative stereochemistry, conformational dynamics, and intermolecular interactions in solution. |
| Resolution | Atomic resolution (<1 Å) is achievable. | Generally lower resolution for 3D structure determination compared to crystallography. |
| Key Advantage | Unambiguous determination of absolute stereochemistry and detailed solid-state conformation. | Provides information on the behavior of the molecule in a more biologically relevant solution state and can be used to study dynamic processes. |
| Major Limitation | Requires the growth of high-quality single crystals, which can be a significant bottleneck. The obtained structure represents a static snapshot in the crystal lattice.[1] | Can be challenging to obtain precise torsional angles and long-range distance restraints. Structure determination can be more complex for highly flexible molecules. |
| Throughput | Can be low due to the challenges of crystallization. | Higher throughput for routine analysis of purity and basic structural confirmation. |
| Complementarity | The solid-state structure from crystallography can be used as a starting point for computational studies of solution-state behavior, which can then be validated with NMR data. | NMR data can confirm the identity and purity of the material used for crystallization and provide insights into the conformational preferences in solution that may influence the crystallization outcome. |
Troubleshooting Common Crystallization Challenges
The crystallization of polar, flexible molecules like carbohydrates can be challenging. Here are some common issues and potential solutions:
-
Formation of an Oil or Syrup: This often occurs when the compound comes out of solution above its melting point or when the concentration is too high.
-
Solution: Try a more dilute solution, a slower cooling rate, or a different solvent system. Using a co-solvent can sometimes help to disrupt the formation of amorphous aggregates.
-
-
No Crystal Formation: This can be due to a variety of factors, including the use of an inappropriate solvent, a solution that is too dilute, or the presence of impurities.
-
Solution: Screen a wider range of solvents and concentrations. Try different crystallization techniques such as vapor diffusion or slow evaporation. Ensure the starting material is of high purity. Seeding the solution with a small crystal can also induce crystallization.
-
-
Formation of Small, Poorly-Defined Crystals: Rapid crystallization often leads to small or twinned crystals that are not suitable for single-crystal X-ray diffraction.
-
Solution: Slow down the crystallization process by using a more gradual cooling rate, a less volatile solvent for slow evaporation, or by adjusting the precipitant concentration in vapor diffusion experiments.
-
Conclusion: A Synergistic Approach to Structural Elucidation
X-ray crystallography provides an unparalleled level of detail for the structural analysis of 4,6-O-benzylidene protected carbohydrates, offering definitive insights into their stereochemistry, conformation, and intermolecular interactions in the solid state. While the requirement for high-quality single crystals can be a challenge, the wealth of information obtained from a successful crystallographic study is invaluable for advancing our understanding of these important molecules. For a comprehensive structural characterization, a synergistic approach that combines the strengths of both X-ray crystallography and NMR spectroscopy is often the most powerful strategy. The solid-state structure from crystallography provides a high-resolution benchmark, while NMR offers crucial insights into the dynamic behavior of these molecules in solution. By leveraging both techniques, researchers can gain a more complete picture of the structure-function relationships of 4,6-O-benzylidene protected carbohydrates, paving the way for the rational design of new carbohydrate-based drugs and materials.
References
- Becker, J. J., Hosten, E. C., & Lindhorst, T. K. (2000).
- Betz, R., & Hosten, E. C. (2025). Methyl 4,6-O-benzylidene-α-d-glucopyranoside monohydrate.
- Bozo, E., & Vasella, A. (1992). Helvetica Chimica Acta, 75(8), 2613-2633.
- Chu, S. S. C., & Jeffrey, G. A. (1965). Acta Crystallographica, 18(5), 820-826.
- Evans, M. E. (1972).
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- Jessen, C. U., Geyer, A., & Lindhorst, T. K. (2001). European Journal of Organic Chemistry, 2001(15), 2843-2853.
- Lindhorst, T. K. (2003). Essentials of Carbohydrate Chemistry and Biochemistry. Wiley-VCH.
- Liu, X., et al. (1993).
- Luboradzki, R., et al. (2000). Journal of Molecular Structure, 524(1-3), 223-231.
- Muddasani, P. R., et al. (1994).
- Orban, J., et al. (2023).
- Tamaru, S., et al. (2001). Chemistry - A European Journal, 7(20), 4347-4355.
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]
-
Slow Evaporation Method. (n.d.). Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
PubChem. (n.d.). Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside. [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Methyl 4,6-O-Benzylidene-α-D-mannopyranoside | CAS 4148-58-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 7. (PDF) The crystal structure of methyl 4,6- O -benzylidene-2,3- O -dibutylstannylene-α- D - glucopyranoside [academia.edu]
The Double-Edged Sword: A Comparative Guide to the Stereoelectronic Effects of the 4,6-O-Benzylidene Group in Glycosylation
For researchers, scientists, and professionals in drug development, the precise construction of glycosidic linkages is a cornerstone of modern glycochemistry. The choice of protecting groups is paramount, not merely for masking reactive hydroxyls, but for actively steering the course of a reaction. Among these, the 4,6-O-benzylidene acetal stands out as a workhorse, a seemingly simple modification that exerts profound stereoelectronic effects, dictating the conformation of the pyranose ring and, consequently, the stereochemical outcome of glycosylation. This guide provides an in-depth evaluation of these effects, offering a comparative analysis supported by experimental data to illuminate both the advantages and the strategic considerations of employing this ubiquitous protecting group.
The Conformational Clamp: A Rigid Framework for Stereocontrol
The most immediate and defining influence of the 4,6-O-benzylidene group is the conformational rigidity it imparts upon the pyranose ring. By bridging the O-4 and O-6 positions, the benzylidene acetal locks the C5-C6 bond and forces the six-membered ring into a rigid chair conformation.[1] This conformational restriction is the foundation of its stereodirecting power.
This rigidity can be quantitatively assessed by comparing the proton-proton coupling constants (³JH,H) in the NMR spectra of unprotected and benzylidene-protected glycosides. Larger coupling constants between vicinal axial protons are indicative of a more rigid chair conformation.
| Coupling Constant | Methyl α-D-glucopyranoside[2] | Methyl 4,6-O-benzylidene-α-D-glucopyranoside[3] |
| ³JH1,H2 | ~3.8 Hz | ~3.6 Hz |
| ³JH2,H3 | ~9.5 Hz | ~9.8 Hz |
| ³JH3,H4 | ~9.0 Hz | ~9.8 Hz |
| ³JH4,H5 | ~9.8 Hz | ~9.8 Hz |
The consistently large ³J values for H2-H3, H3-H4, and H4-H5 in the benzylidene-protected glucoside confirm the rigidified 4C1 chair conformation. This "conformational clamp" minimizes the flexibility of the pyranose ring, which has significant downstream consequences for reactivity at the anomeric center.
Comparative Performance in Glycosylation Reactions
The true measure of a protecting group's utility lies in its performance in synthesis. The 4,6-O-benzylidene group is renowned for its ability to direct the stereochemical outcome of glycosylations, particularly in the formation of challenging β-mannosides and α-glucosides. [4]
The Case of Mannosylation: A Shift Towards the β-Anomer
The synthesis of β-mannosides is a notorious challenge in carbohydrate chemistry due to the steric hindrance at the β-face and the opposing influence of the anomeric effect which favors the α-anomer. The 4,6-O-benzylidene group has proven to be a game-changer in this context. By enforcing a rigid conformation and exerting its electronic "disarming" effect, it promotes an SN2-like pathway that favors the formation of the kinetic β-product. [5] A direct comparison of a mannosyl donor with and without the 4,6-O-benzylidene protecting group under identical glycosylation conditions clearly illustrates this powerful directing effect.
| Mannosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield | α/β Ratio | Reference |
| 2,3-di-O-benzyl-4,6-di-O-p-methoxybenzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | 75% | 85:15 | [5] |
| 2,3-di-O-benzyl-4,6-O-benzylidene | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | 85% | <5:95 | [5] |
As the data unequivocally shows, the presence of the 4,6-O-benzylidene group dramatically inverts the stereoselectivity from predominantly α to almost exclusively β, with an accompanying increase in yield.
The Case of Glucosylation: Favoring the α-Anomer
In contrast to mannosylation, the 4,6-O-benzylidene group on a glucosyl donor typically promotes the formation of the α-anomer. [4]This is attributed to the destabilization of the oxocarbenium-like transition state, which shifts the equilibrium towards a covalent α-glycosyl triflate intermediate. This intermediate can then be attacked by the nucleophile, leading to the α-glycoside.
Experimental Protocols
To provide a practical context for the discussed effects, detailed experimental procedures for the synthesis of a 4,6-O-benzylidene protected glucoside and a representative glycosylation reaction are provided below.
Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This procedure is adapted from established methods and provides a reliable route to this common building block. [6] Materials:
-
Methyl-α-D-glucopyranoside
-
Benzaldehyde dimethyl acetal
-
Camphor-10-sulphonic acid (catalyst)
-
Dry N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl-α-D-glucopyranoside (1.0 eq) in dry DMF.
-
Add benzaldehyde dimethyl acetal (1.3 eq) and a catalytic amount of camphor-10-sulphonic acid.
-
Heat the mixture at 50°C for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, neutralize the reaction with triethylamine.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white solid.
Representative Glycosylation using a 4,6-O-Benzylidene Protected Donor
This protocol outlines a general procedure for a glycosylation reaction employing a pre-activation method, which is often crucial for achieving high stereoselectivity with benzylidene-protected donors. [4] Materials:
-
4,6-O-Benzylidene protected glycosyl donor (e.g., a thioglycoside) (1.0 eq)
-
Glycosyl acceptor (1.5 eq)
-
1-Benzenesulfinylpiperidine (BSP) (1.2 eq)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (1.5 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4 Å molecular sieves
Procedure:
-
To a stirred solution of the glycosyl donor, BSP, and TTBP in anhydrous dichloromethane containing activated 4 Å molecular sieves at -60°C under an inert atmosphere (Argon), add trifluoromethanesulfonic anhydride.
-
Stir the mixture at -60°C for 30 minutes to allow for the formation of the active glycosyl triflate.
-
Slowly add a solution of the glycosyl acceptor in anhydrous dichloromethane.
-
Stir the reaction mixture at -60°C for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Dilute with dichloromethane, filter off the molecular sieves, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired glycoside.
Conclusion
The 4,6-O-benzylidene group is a powerful tool in the arsenal of the synthetic carbohydrate chemist. Its ability to enforce a rigid pyranose conformation and exert a disarming electronic effect provides a reliable strategy for controlling the stereochemical outcome of glycosylation reactions. As demonstrated, this is particularly impactful in the challenging synthesis of β-mannosides, where it can completely reverse the inherent α-selectivity of many mannosyl donors. However, it is this very disarming nature that chemists must consider; the reduced reactivity of benzylidene-protected donors may necessitate harsher activation conditions or longer reaction times. By understanding and leveraging the profound stereoelectronic effects of this protecting group, researchers can navigate the complexities of glycosidic bond formation with greater precision and control, paving the way for the synthesis of complex glycans for biological and therapeutic applications.
References
-
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules. 2025. [Link]
-
Stereoelectronic Control in Regioselective Carbohydrate Protection. The Journal of Organic Chemistry. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]
-
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. PubMed. [Link]
-
New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations. PubMed. [Link]
-
Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. PMC. [Link]
-
Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. RSC Publishing. [Link]
-
Stereoselective C-glycoside formation with 2-O-benzyl-4,6-O-benzylidene protected 3-deoxy gluco- and mannopyranoside donors. PubMed. [Link]
-
β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. Chemical Communications (RSC Publishing). [Link]
-
Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. ETH Zurich Research Collection. [Link]
-
Recent Advances in Stereocontrolled Mannosylation: Focus on Glycans Comprising Acidic and/or Amino Sugars. NSF PAR. [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro. NIH. [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Glycosyl Formates: Glycosylations with Neighboring-Group Participation. PMC. [Link]
-
Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. PubMed. [Link]
-
(a) Competition experiments performed with the 4,6-O-benzylidene... ResearchGate. [Link]
-
Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. ResearchGate. [Link]
-
Complete assignments of the 1H and 13C chemical shifts and JH,H coupling constants in NMR spectra of d-glucopyranose and all d-glucopyranosyl- d-glucopyranosides. R Discovery. [Link]
-
Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. DergiPark. [Link]
-
Assign NMR peaks for methyl-4,6-O-benzylidene-α-D-glucopyranoside and analyze COSY. Chegg.com. [Link]
-
Methyl 4,6-O-benzylidene-.alpha.-D-glucopyranoside. SpectraBase. [Link]
-
Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. PubMed. [Link]
-
Methyl 4,6-O-benzylidene-α-d-glucopyranoside monohydrate. PMC. [Link]
-
(PDF) Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. ResearchGate. [Link]
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Safety Operating Guide
Proper Disposal of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside. As a trusted partner in your research, we extend our commitment beyond providing high-quality reagents to ensuring you have the critical information needed for safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and chemical knowledge.
I. Hazard Identification and Risk Assessment
Before handling, it is crucial to understand the potential hazards. Based on data from structurally similar compounds, the primary risks are:
-
Physical Hazards : Classified as a combustible solid. While not highly flammable, it can burn if exposed to a significant heat source.
-
Health Hazards : May cause skin and eye irritation upon contact.[2][3] Inhalation of dust should be avoided.[2][4]
-
Chemical Incompatibilities : Incompatible with strong oxidizing agents.[2][4] Contact could lead to vigorous reactions.
Hazard Summary Table
| Hazard Category | Description | Primary Precaution |
| Physical | Combustible Solid | Keep away from open flames and high heat sources. |
| Health | Potential Skin/Eye Irritant | Wear appropriate Personal Protective Equipment (PPE). |
| Reactivity | Incompatible with Strong Oxidizers | Segregate from oxidizing agents during storage and disposal. |
II. Personal Protective Equipment (PPE) Protocol
A self-validating system of protection is essential. The following PPE must be worn at all times when handling this compound and its associated waste:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against dust particles.[2][4]
-
Hand Protection : Nitrile gloves are required. Ensure gloves are inspected before use and changed immediately if contaminated.
-
Body Protection : A standard laboratory coat must be worn.[5]
-
Respiratory Protection : If there is a risk of generating significant dust, a NIOSH-approved N95 respirator is recommended.
III. Waste Segregation and Disposal Workflow
Proper segregation is the cornerstone of safe chemical waste management. This compound is a non-halogenated organic solid . It must not be mixed with halogenated waste, as this significantly increases disposal costs and complexity.[6]
The following diagram outlines the decision-making process for proper waste segregation:
Caption: Decision workflow for chemical waste segregation.
IV. Step-by-Step Disposal Procedures
Follow these protocols meticulously to ensure safe and compliant disposal.
A. Disposal of Unused or Expired Solid Compound
-
Preparation : Ensure all required PPE is donned correctly. Work in a well-ventilated area, preferably within a chemical fume hood if transferring large quantities.
-
Containerization : Obtain a designated, properly labeled "Non-Halogenated Solid Organic Waste" container. This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
Transfer : Carefully sweep or scoop the solid chemical into the waste container.[2] Avoid any actions that could generate dust. A plastic scoop or spatula is recommended.
-
Labeling : Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity added.
-
Sealing and Storage : Securely close the container lid.[5][7] Store the container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents.
B. Disposal of Contaminated Materials (e.g., Gloves, Weighing Paper, Spill Debris)
-
Collection : Place all solid materials that have come into direct contact with the compound into the same "Non-Halogenated Solid Organic Waste" container used for the pure solid.
-
Spill Management :
-
For small dry spills, carefully sweep up the material and place it in the designated waste container.[2]
-
Avoid using water for cleanup unless necessary, as this will create a liquid waste stream.
-
Clean the spill area with a cloth or paper towel lightly dampened with an appropriate solvent (e.g., ethanol or acetone). The contaminated cleaning materials must also be disposed of as non-halogenated solid waste.
-
C. Disposal of Experimental Solutions
If this compound has been dissolved in a solvent for an experiment, the resulting waste solution must be disposed of according to the nature of the solvent.
-
Non-Halogenated Solvents (e.g., Toluene, Hexane, Ethyl Acetate): Dispose of the solution in a designated "Non-Halogenated Liquid Organic Waste" container.[1][5]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Dispose of the solution in a designated "Halogenated Liquid Organic Waste" container.[1][6]
-
Aqueous Solutions : Do not dispose of aqueous solutions containing this compound down the drain.[6][7] Collect them in a designated "Aqueous Waste" container.
Crucial Note : Never mix halogenated and non-halogenated waste streams.[6]
V. Final Disposal Logistics
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Follow your organization's specific procedures for waste pickup requests. Ensure all containers are properly labeled and sealed before pickup.
By adhering to this guide, you contribute to a safer laboratory environment and ensure that chemical waste is managed responsibly and in accordance with regulatory standards.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: Benzaldehyde dimethyl acetal.
- Fisher Scientific. (2010). Safety Data Sheet: Methyl-Alpha-D-Mannopyranoside.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside.
- Santa Cruz Biotechnology, Inc. (n.d.). Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.
- MedChemExpress. (n.d.). Methyl 4,6-O-Benzylidene-α-D-glucopyranoside.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Sigma-Aldrich. (n.d.). (+)-(4,6-O-Benzylidene)methyl-α-D-glucopyranoside.
- Carl ROTH. (2024). Safety Data Sheet: Methyl α-D-mannopyranoside.
- DergiPark. (2019). Novel Methyl 4,6-O-Benzylidene-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization.
- PubChem. (n.d.). methyl 4,6-O-benzylidene-alpha-D-glucopyranoside.
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
- Organic Chemistry Portal. (n.d.). Benzylidene Acetals.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Wikipedia. (n.d.). Benzylidene acetal.
- PubMed. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde.
- PubMed. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects.
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- AIR Unimi. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone.
- Organic Syntheses. (n.d.). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-.
- Fisher Scientific. (n.d.). Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, 97%.
- Synthose. (n.d.). 4-Methylphenyl 3-O-benzoyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside.
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- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal Protective Equipment (PPE) & Handling Guide: 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Executive Summary & Risk Profile
Substance: 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside CAS: 617-04-9 (Base Methyl-a-D-mannopyranoside analog); Specific derivative often custom synthesized. Physical State: White Crystalline Solid / Powder.
As a Senior Application Scientist, I emphasize that while carbohydrate derivatives are often classified as low-toxicity (GHS Category IV or "Not Classified"), complacency is the primary laboratory hazard. This specific derivative contains a benzylidene acetal protecting group, making it acid-labile and capable of releasing benzaldehyde (an irritant) upon hydrolysis. Furthermore, as a research chemical, it falls under the "Unknown Toxicity" principle outlined in Prudent Practices in the Laboratory.
Hazard Identification Matrix
| Hazard Category | Risk Level | Mechanism of Action |
| Inhalation | Moderate | Fine particulate dust can cause mechanical irritation to the respiratory tract.[1] |
| Chemical Stability | Acid-Sensitive | The 4,6-O-benzylidene acetal is hydrolytically unstable in acidic media (pH < 4), releasing benzaldehyde. |
| Skin/Eye Contact | Low/Unknown | Potential mechanical irritant. Methyl ethers increase lipophilicity, potentially aiding skin absorption compared to free sugars. |
| Solvent Synergy | High | Often handled in Dichloromethane (DCM) or DMF for glycosylation. The solvent dictates the primary PPE breakthrough requirements. |
The PPE Matrix: Layered Defense System
Effective safety is not just "wearing gear"; it is a redundant system of barriers. The following specifications are required for handling this compound in a research setting.
A. Respiratory Protection (The Primary Barrier)[1]
-
Engineering Control (Mandatory): Handle all solid weighing and transfer operations inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type A2 or B2) to capture particulate drift.
-
PPE Backup: If fume hood access is restricted during weighing, a fit-tested N95 (NIOSH) or P2 (EN 149) particulate respirator is required. Surgical masks provide zero protection against chemical dust.
B. Hand Protection (Solvent-Dependent)
The choice of glove depends on the state of the chemical (Solid vs. Solution).
| Operational State | Recommended Glove Material | Thickness | Rationale |
| Dry Solid Handling | Nitrile Rubber | 0.11 mm (4 mil) | Sufficient for incidental contact with dry powder. |
| Solution (Methanol/Water) | Nitrile Rubber | 0.11 mm (4 mil) | Nitrile offers excellent resistance to alcohols. |
| Solution (DCM/Chloroform) | Laminate / PVA or Double Nitrile | >0.2 mm | Chlorinated solvents permeate standard nitrile in <2 minutes. Use Silver Shield® or change nitrile gloves immediately upon splash. |
C. Ocular & Body Protection[3][4][5][6]
-
Eyes: ANSI Z87.1 / EN 166 compliant Safety Glasses with Side Shields . Chemical splash goggles are required if the substance is dissolved in large volumes (>500mL) of solvent.
-
Body: Standard cotton-blend lab coat (buttoned). Long pants and closed-toe shoes are non-negotiable.
Operational Workflow: "The Weighing Protocol"
The highest risk of exposure occurs during the transfer of the fluffy solid from the stock container to the balance. Static electricity often causes carbohydrate derivatives to "jump" or disperse.
Step-by-Step Procedure:
-
Static Neutralization:
-
Why: Carbohydrate powders are dielectric and accumulate static charge, leading to aerosolization.
-
Action: Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.
-
-
The "Transfer" Zone:
-
Place a secondary containment tray (spill tray) inside the fume hood.
-
Perform all transfers over this tray. If powder spills, it lands in the tray, not the hood airfoil.
-
-
Solubilization:
-
Add solvent (e.g., DMF, DCM) slowly down the side of the vessel to minimize dust displacement.
-
Caution: If using acidic catalysts (e.g., p-TsOH) for subsequent reactions, be aware that the benzylidene group may hydrolyze if moisture is present, releasing benzaldehyde fumes (distinct almond odor).
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for PPE selection based on the experimental stage.
Emergency & Disposal Protocols
Decontamination (Spills)
-
Dry Spill: Do not dry sweep. This generates dust.[2] Use a HEPA-filtered vacuum or wet-wipe method (paper towels dampened with water).
-
Wet Spill: Absorb with vermiculite or chem-mats.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/acetone to clean skin, as this may enhance absorption of the methyl ethers.
Waste Disposal[2][8][9][10]
-
Classification: Treat as "Hazardous Chemical Waste" due to the benzylidene moiety.
-
Segregation:
-
Solid Waste: Dispose of contaminated gloves and weighing boats in the solid hazardous waste bin.
-
Liquid Waste: If dissolved in halogenated solvents (DCM), place in "Halogenated Organic Waste." If in alcohol/water, place in "Non-Halogenated Organic Waste."
-
-
Labeling: Clearly label waste tags with the full chemical name. Do not use abbreviations like "Sugar derivative."
References
-
National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][3] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). [Link][5]
-
Carl Roth. (2023). Safety Data Sheet: Methyl α-D-mannopyranoside. [Link][1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Reference for acid-lability of benzylidene acetals).
Sources
- 1. carlroth.com [carlroth.com]
- 2. echemi.com [echemi.com]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. safetypartnersinc.com [safetypartnersinc.com]
- 6. Benzylidene Acetals [organic-chemistry.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
